molecular formula C20H25N7 B12379790 DA-023

DA-023

カタログ番号: B12379790
分子量: 363.5 g/mol
InChIキー: VGNIHZIDQKBDHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DA-023 is a useful research compound. Its molecular formula is C20H25N7 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H25N7

分子量

363.5 g/mol

IUPAC名

1-methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine

InChI

InChI=1S/C20H25N7/c1-25-12-14-26(15-13-25)19(18-8-5-10-21-16-18)20-22-23-24-27(20)11-9-17-6-3-2-4-7-17/h2-8,10,16,19H,9,11-15H2,1H3

InChIキー

VGNIHZIDQKBDHQ-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C(C2=CN=CC=C2)C3=NN=NN3CCC4=CC=CC=C4

製品の起源

United States

Foundational & Exploratory

DA-023: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-023 is a novel, selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). As a key regulator of glutamate homeostasis in the central nervous system (CNS), EAAT2 represents a promising therapeutic target for a range of neurological disorders characterized by excitotoxicity. Preclinical data indicates that this compound enhances the maximal transport velocity of glutamate uptake without altering substrate affinity, suggesting its potential in mitigating glutamate-induced neuronal damage. This document provides a comprehensive overview of the currently available pharmacological and toxicological information on this compound, including its mechanism of action, in vitro efficacy, and pharmacokinetic profile, based on published preclinical research. While specific toxicology studies on this compound are not yet publicly available, this guide also contextualizes its potential safety profile by referencing related compounds within the same chemical series.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its precise regulation is critical for normal neuronal function. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents, is the most abundant glutamate transporter and is responsible for the majority of glutamate clearance from the synaptic cleft. Dysregulation of EAAT2 function has been implicated in the pathophysiology of numerous neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke.

Positive allosteric modulators (PAMs) of EAAT2, such as this compound, offer a therapeutic strategy aimed at enhancing the transporter's natural function. By increasing the rate of glutamate uptake, these modulators have the potential to reduce excitotoxicity and confer neuroprotection. This compound has been identified as a potent and selective EAAT2 PAM, demonstrating promising in vitro activity.

Pharmacology

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2. This means it binds to a site on the transporter protein that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter, leading to an increase in the maximum velocity (Vmax) of glutamate transport into astrocytes.[1] Importantly, this compound does not affect the affinity (Km) of the transporter for glutamate.[1] By enhancing the efficiency of glutamate clearance from the synapse, this compound is hypothesized to reduce the overstimulation of glutamate receptors and thereby mitigate excitotoxic neuronal injury.

Signaling Pathway of EAAT2 Modulation

EAAT2_Modulation cluster_astrocyte Astrocyte Extracellular_Glutamate Excess Glutamate EAAT2 EAAT2 Transporter Extracellular_Glutamate->EAAT2 Binds to active site Intracellular_Glutamate Intracellular Glutamate EAAT2->Intracellular_Glutamate Increased Vmax of transport DA023 This compound DA023->EAAT2 Binds to allosteric site

Caption: Allosteric modulation of EAAT2 by this compound enhances glutamate uptake.

In Vitro Efficacy

The in vitro potency and efficacy of this compound have been characterized in cell-based assays.

ParameterValueCell LineReference
EC50 1.0 ± 0.8 nMEAAT2-transfected COS-7 cells[1]
Efficacy (% of control) 157.3 ± 10.3%EAAT2-transfected COS-7 cells[1]

Table 1: In Vitro Pharmacology of this compound

This compound demonstrates high potency with a nanomolar EC50 value.[1] Kinetic studies in EAAT2-transfected COS-7 cells have shown a concentration-dependent increase in the Vmax of glutamate transport in the presence of this compound, with no significant change in the Km value.[1]

This compound Concentration (nM)Vmax (pmol/well/min)
0 (Vehicle)303 ± 43
10407 ± 18
100709 ± 95
500975 ± 95

Table 2: Effect of this compound on Vmax of Glutamate Transport [1]

Selectivity

This compound has been shown to be selective for EAAT2 over other EAAT subtypes, namely EAAT1 and EAAT3.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Pharmacokinetics

Pharmacokinetic studies for this compound have been conducted in male CD1 mice following a single intraperitoneal administration.[2] While detailed parameters such as half-life, clearance, and bioavailability are not publicly available, the studies aimed to determine plasma and brain distribution concentrations.[2]

Toxicology

As of the date of this document, there is no publicly available toxicology data for this compound. Preclinical safety and toxicology studies are essential to characterize the risk profile of a new chemical entity. For context, another EAAT2 PAM from a different chemical series, (R)-AS-1, has shown a favorable safety profile in preclinical studies, with no hepatotoxic properties observed in HepG2 cells and no significant influence on major cytochrome P450 enzymes.[3] Future studies will be necessary to determine the safety profile of this compound.

Neuroprotection

While direct neuroprotection studies for this compound have not been published, a related analog, GT949, has demonstrated neuroprotective properties in in vitro models of glutamate-mediated excitotoxicity.[4][5] Given the shared mechanism of action, it is hypothesized that this compound may also confer neuroprotection, although this requires experimental validation.

Experimental Protocols

Glutamate Uptake Assay

The following protocol is a summary of the method used to assess the effect of this compound on EAAT2-mediated glutamate transport.

Experimental Workflow for Glutamate Uptake Assay

Glutamate_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure node1 Seed COS-7 cells node2 Transfect with EAAT2 plasmid node1->node2 node3 Pre-incubate cells with this compound (10 min at 37°C) node2->node3 node4 Add ³H-L-glutamate (50 nM) (10 min incubation) node3->node4 node5 Wash cells to remove extracellular radiolabel node4->node5 node6 Lyse cells node5->node6 node7 Measure intracellular radioactivity via scintillation counting node6->node7

Caption: Workflow for assessing EAAT2-mediated glutamate uptake.

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding for the human EAAT2 transporter.

  • Assay Procedure:

    • Transfected cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.

    • Radiolabeled ³H-L-glutamate (typically at a concentration of 50 nM) is then added, and the incubation continues for another 10 minutes.

    • The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting to determine the amount of glutamate transported.[2]

  • Data Analysis: Results are normalized to the percentage of glutamate uptake in vehicle-treated control cells. EC50 values are calculated from the dose-response curves. For kinetic analysis, the assay is performed with varying concentrations of glutamate in the presence of fixed concentrations of this compound to determine Vmax and Km values.

Mouse Pharmacokinetic Study

The following provides a general outline of the methodology for assessing the pharmacokinetics of EAAT2 modulators in mice.

  • Animals: Male CD1 mice are typically used.[2]

  • Dosing: this compound is administered via a single intraperitoneal (IP) injection.[2]

  • Sample Collection: Blood and brain tissue are collected at various time points post-administration.

  • Analysis: The concentrations of this compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameters Calculated: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd), are determined from the concentration-time data.

Conclusion and Future Directions

This compound is a potent and selective EAAT2 positive allosteric modulator with a promising preclinical profile. Its ability to enhance glutamate transport suggests its therapeutic potential for neurological disorders associated with excitotoxicity. The high in vitro potency and selectivity of this compound make it a valuable tool for further investigation into the role of EAAT2 in health and disease.

Future research should focus on:

  • Comprehensive toxicological evaluation to establish a safety profile.

  • Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a dose-response relationship in vivo.

  • In vivo efficacy studies in animal models of relevant neurological disorders to validate its therapeutic potential.

  • Neuroprotection studies specifically with this compound to confirm the hypothesized effects based on its mechanism of action.

The development of well-characterized and selective EAAT2 PAMs like this compound is a critical step toward novel therapeutic interventions for a range of debilitating neurological conditions.

References

The Role of DA-023 in Glutamate Transport Regulation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is critical for normal neuronal function. Excitatory Amino Acid Transporters (EAATs) are a family of membrane proteins responsible for the clearance of synaptic glutamate, thereby preventing excitotoxicity and maintaining synaptic fidelity. Among the five subtypes, EAAT2 (also known as GLT-1 in rodents) is the most abundant and is predominantly expressed on astrocytes, accounting for approximately 90% of total glutamate uptake in the brain.[1] Dysregulation of EAAT2 function has been implicated in a variety of neurological and psychiatric disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and Alzheimer's disease.[2] Consequently, the development of pharmacological agents that can modulate EAAT2 activity is of significant therapeutic interest.[3]

This technical guide focuses on DA-023, a novel and potent small molecule identified as a selective positive allosteric modulator (PAM) of EAAT2.[4][5][6] We will provide a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating glutamate transport and its modulation.

This compound: A Selective Positive Allosteric Modulator of EAAT2

This compound is a recently identified compound that enhances the function of the EAAT2 glutamate transporter.[4][5] It belongs to a class of molecules known as positive allosteric modulators (PAMs). Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct, allosteric site on the transporter.[3] This binding induces a conformational change in the transporter that increases its efficiency in clearing glutamate from the extracellular space, without directly competing with glutamate binding.[7][8]

The key characteristic of this compound is its selectivity for EAAT2. Studies have shown that it does not significantly affect the activity of other EAAT subtypes, such as EAAT1 and EAAT3, making it a precise tool for studying the specific roles of EAAT2 in health and disease.[4][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on EAAT2-mediated glutamate transport, as determined in studies using COS-7 cells transfected with human EAAT subtypes.[4][9]

ParameterValueDescription
EC50 1.0 ± 0.8 nMThe concentration of this compound that produces 50% of its maximal effect on EAAT2 activity.[4][9]
Efficacy (Emax) 157.3 ± 10.3%The maximum increase in EAAT2-mediated glutamate uptake induced by this compound, relative to baseline (vehicle control).[4][9]
Effect on Vmax IncreasedThis compound significantly increases the maximal velocity (Vmax) of glutamate transport by EAAT2.[4][9]
Effect on Km No significant changeThis compound does not significantly alter the affinity (Km) of EAAT2 for glutamate.[4][9]

Mechanism of Action of this compound

This compound enhances glutamate transport by acting as a positive allosteric modulator of EAAT2. This mechanism involves binding to a site on the transporter that is distinct from the glutamate binding site. This allosteric binding event is proposed to induce a conformational change in the transporter that facilitates one or more steps in the transport cycle, leading to an overall increase in the rate of glutamate translocation across the cell membrane.[7][8] The observation that this compound increases the Vmax of glutamate transport without altering the Km supports this allosteric mechanism, as it suggests an enhancement of the transporter's catalytic efficiency rather than its affinity for the substrate.[4][9]

DA-023_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Astrocyte Membrane cluster_2 Intracellular Space Glutamate_ext Glutamate EAAT2_bound EAAT2-DA-023 Complex (Enhanced State) Glutamate_ext->EAAT2_bound Increased Uptake (Vmax) DA023 This compound EAAT2_unbound EAAT2 (Basal State) DA023->EAAT2_unbound Binds to allosteric site EAAT2_unbound->EAAT2_bound Conformational Change Glutamate_int Glutamate EAAT2_bound->Glutamate_int Translocation Experimental_Workflow_Glutamate_Uptake_Assay start Start cell_culture Culture and Transfect COS-7 Cells with EAAT Plasmid start->cell_culture plating Plate Transfected Cells in 24-well Plates cell_culture->plating wash1 Wash Cells with KRH Buffer plating->wash1 preincubation Pre-incubate with this compound (10 min, 37°C) wash1->preincubation uptake Add [3H]-L-glutamate + this compound (10 min, 37°C) preincubation->uptake wash2 Terminate with Cold KRH Buffer Wash uptake->wash2 lysis Lyse Cells with NaOH wash2->lysis scintillation Measure Radioactivity lysis->scintillation analysis Data Analysis (EC50, Vmax, Km) scintillation->analysis end End analysis->end

References

Dual Focus Technical Report: Unraveling the Structure-Activity Relationships of DA-023 and AVZO-023

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of two distinct compounds sharing a similar designation: DA-023, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), and AVZO-023, a novel selective inhibitor of cyclin-dependent kinase 4 (CDK4). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships (SAR), experimental methodologies, and associated signaling pathways for each molecule.

Part 1: this compound - A Selective Positive Allosteric Modulator of EAAT2

This compound has been identified as a potent and selective positive allosteric modulator of EAAT2, a crucial glutamate transporter in the central nervous system.[1][2][3] Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making EAAT2 an attractive therapeutic target.[4][5][6]

Structure-Activity Relationship of this compound and Analogs

The development of this compound was part of a medicinal chemistry campaign that explored analogs of an earlier compound, GT949.[1][2] The core structure was systematically modified to investigate the impact on potency and selectivity for EAAT2. The following table summarizes the quantitative data for this compound and a key analog, NA-014.

Compound IDTargetEC50 (nM)Efficacy (% of control)Reference
This compound (4) EAAT21.0 ± 0.8157.3 ± 10.3[1]
NA-014 (40)EAAT23.5 ± 2.0167.3 ± 8.3[1]

Kinetic analysis of this compound's effect on glutamate transport in EAAT2-transfected COS-7 cells revealed a significant increase in the maximal transport velocity (Vmax) without a significant change in the substrate affinity (Km), confirming its mechanism as a positive allosteric modulator.[1]

Experimental Protocols

Glutamate Uptake Assay in Transfected COS-7 Cells:

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with the plasmid DNA for human EAAT1, EAAT2, or EAAT3.

  • Assay Initiation: 48 hours post-transfection, cells are washed with Krebs-Ringer buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 10 minutes.

  • Glutamate Uptake: The assay is initiated by adding a solution containing [³H]L-glutamate.

  • Assay Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the radioactivity is measured using a scintillation counter to determine the amount of glutamate uptake.

  • Data Analysis: Dose-response curves are generated to calculate EC50 and efficacy values. For kinetic studies, the assay is performed with varying glutamate concentrations to determine Vmax and Km.[1]

Workflow for Glutamate Uptake Assay:

experimental_workflow_eaat2 cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis a COS-7 Cell Culture b Transient Transfection (hEAAT1, hEAAT2, or hEAAT3) a->b c Wash with Krebs-Ringer Buffer b->c d Pre-incubation with Test Compound (e.g., this compound) c->d e Add [³H]L-glutamate d->e f Incubate e->f g Terminate Uptake (Wash with ice-cold buffer) f->g h Cell Lysis g->h i Scintillation Counting h->i j Calculate EC50, Efficacy, Vmax, Km i->j eaat2_signaling cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte glutamate Glutamate eaat2 EAAT2 Transporter glutamate->eaat2 Binds ion_out 1 K+ eaat2->ion_out Counter-transport glutamate_in Glutamate (intracellular) eaat2->glutamate_in Translocation ions_in 3 Na+ 1 H+ ions_in->eaat2 Co-transport da023 This compound (PAM) da023->eaat2 Enhances Activity kinase_assay_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis a Prepare CDK4/CyclinD and Substrate c Combine Enzyme, Substrate, and Inhibitor a->c b Serial Dilution of AVZO-023 b->c d Initiate with ATP c->d e Incubate at 30°C d->e f Measure Kinase Activity (e.g., Luminescence) e->f g Calculate % Inhibition f->g h Determine IC50 g->h cdk4_pathway cluster_upstream Upstream Signaling cluster_core G1 Phase Regulation cluster_downstream Downstream Effects mitogens Mitogenic Signals cyclinD Cyclin D mitogens->cyclinD Upregulate cdk4 CDK4 active_complex CDK4/Cyclin D (Active Complex) cdk4->active_complex pRb pRb active_complex->pRb Phosphorylates e2f E2F pRb->e2f Inhibits pRb_p pRb-P (Inactive) pRb_p->e2f Releases s_phase S Phase Entry (DNA Synthesis) e2f->s_phase Promotes avzo023 AVZO-023 avzo023->cdk4 Inhibits

References

In Vitro Characterization of DA-023: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a novel small molecule compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key experimental data and methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and development of this compound.

Based on available research, the identifier "this compound" is ambiguous and does not correspond to a single, well-defined chemical entity with a substantial body of published in vitro characterization data. Searches for "this compound" have yielded multiple, unrelated substances and identifiers, including:

  • Dasa-23: A distinct chemical compound with the molecular formula C17H18F2N2O5S2.[1]

  • CL 023 : An imprint code for a pill containing Aspirin and Carisoprodol.[2]

  • AB023.S023: An identifier for a research abstract related to pancreatic cancer.[3]

  • Kodak D-23: A photographic film developer.[4]

  • α-D-2′-deoxyadenosine (α-dA): A naturally occurring nucleoside.[5]

Due to the lack of specific and consolidated in vitro data for a compound definitively identified as "this compound," this guide will outline a generalized approach to the in vitro characterization of a hypothetical novel compound, drawing upon standard methodologies in drug discovery and development. This framework can be adapted and applied once the precise identity and biological target of "this compound" are clarified.

I. General Workflow for In Vitro Characterization

The in vitro characterization of a novel compound typically follows a structured workflow designed to elucidate its biological activity, mechanism of action, and potential liabilities.

In Vitro Characterization Workflow A Primary Screening B Secondary Assays (Dose-Response) A->B Hit Confirmation C Mechanism of Action Studies B->C Potency Determination D Selectivity & Off-Target Profiling C->D Elucidation of MoA E Cellular & Functional Assays C->E Functional Characterization F ADME-Tox Profiling D->F Safety Assessment E->F

Caption: Generalized workflow for the in vitro characterization of a novel compound.

II. Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments.

A. Target-Based Assays

These assays are designed to measure the direct interaction of the compound with its intended biological target (e.g., enzyme, receptor, ion channel).

1. Enzyme Inhibition Assay (Example: Kinase Inhibition)

  • Principle: To quantify the ability of this compound to inhibit the activity of a specific kinase enzyme.

  • Methodology:

    • A recombinant kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

    • This compound is added at various concentrations (typically in a serial dilution).

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as:

      • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system.

    • Data are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis.

2. Receptor Binding Assay (Example: G-Protein Coupled Receptor - GPCR)

  • Principle: To determine the affinity of this compound for a specific receptor.

  • Methodology:

    • Cell membranes expressing the target receptor are prepared.

    • A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • This compound is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation and reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

    • The data are used to calculate the Ki (inhibition constant), which reflects the binding affinity of this compound for the receptor.

B. Cell-Based Assays

These assays assess the effect of the compound in a more physiologically relevant cellular context.

1. Cell Proliferation/Viability Assay

  • Principle: To evaluate the effect of this compound on the growth and viability of cultured cells.

  • Methodology (Example using MTT assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The EC50 or GI50 value (the concentration that causes 50% of the maximal effect or growth inhibition) is determined.

2. Signaling Pathway Analysis (Example: Western Blotting)

  • Principle: To investigate the effect of this compound on specific signaling pathways within the cell by detecting changes in protein expression or phosphorylation status.

  • Methodology:

    • Cells are treated with this compound for various times and at different concentrations.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of a signaling protein).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified to determine changes in protein levels or phosphorylation.

Signaling_Pathway cluster_0 Hypothetical Signaling Pathway DA023 This compound Receptor Target Receptor DA023->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

III. Quantitative Data Summary

For a comprehensive understanding, all quantitative data should be summarized in a structured format. The following tables are templates for organizing such data.

Table 1: Target-Based Assay Results

Assay TypeTargetIC50 / Ki (nM)n
Enzyme InhibitionKinase X[Value][Number of replicates]
Receptor BindingGPCR Y[Value][Number of replicates]
............

Table 2: Cell-Based Assay Results

Cell LineAssay TypeEC50 / GI50 (µM)n
Cancer Cell Line AProliferation[Value][Number of replicates]
Normal Cell Line BViability[Value][Number of replicates]
............

The in vitro characterization of a novel compound like this compound is a critical step in the drug discovery and development process. It provides essential information about the compound's potency, selectivity, mechanism of action, and potential for further development. While specific data for "this compound" is not currently available in the public domain, the experimental framework and methodologies outlined in this guide provide a robust template for its characterization once its identity is clarified. Further research is warranted to isolate and characterize the specific entity known as this compound to enable a detailed and accurate in vitro assessment.

References

Preclinical Research Findings on DA-023: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DA-023 is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). Preclinical research, primarily from studies associated with Drexel University College of Medicine, has focused on its synthesis, in vitro characterization, and initial pharmacokinetic profiling. This compound enhances the maximal transport velocity of glutamate by EAAT2 without altering substrate affinity, suggesting a mechanism that could mitigate glutamate-induced excitotoxicity, a key pathological process in numerous central nervous system (CNS) disorders. While in vitro data are promising, demonstrating nanomolar potency, the in vivo progression of this compound appears limited, potentially due to its pharmacokinetic profile. This document provides a comprehensive overview of the publicly available preclinical data on this compound.

Introduction to this compound and its Therapeutic Rationale

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a process implicated in a wide range of neurological diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic stroke.[1] The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is the most abundant glutamate transporter and is responsible for approximately 90% of glutamate uptake in the brain.[2] Consequently, enhancing the function of EAAT2 is a compelling therapeutic strategy for neuroprotection.

This compound (also referred to as compound 4 in initial publications) is a selective positive allosteric modulator of EAAT2.[3][4][5] As a PAM, this compound enhances the transporter's intrinsic activity, offering a rapid and direct mechanism to increase glutamate clearance from the synaptic cleft.[3] This approach is distinct from strategies that aim to increase the expression of the transporter, which may have a delayed onset of action.[6] The therapeutic potential of this compound and other EAAT2 PAMs lies in their ability to restore glutamate homeostasis in conditions of excessive glutamate release or impaired transporter function.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
Assay SystemParameterValueReference
EAAT2-transfected COS-7 cellsEC₅₀1.0 ± 0.8 nM[3][5]
EAAT2-transfected COS-7 cellsEfficacy (% of control)157.3 ± 10.3%[3][5]
EAAT1-transfected COS-7 cellsActivityInactive[3]
EAAT3-transfected COS-7 cellsActivityInactive[3]
Glia culturesEC₅₀0.50 ± 0.04 nM[3]
Glia culturesEfficacy (% of control)261 ± 27%[3]
Table 2: Effect of this compound on EAAT2-mediated Glutamate Transport Kinetics
This compound ConcentrationVmax (pmol/well/min)KmReference
Control (vehicle)303 ± 43Not significantly different[3][5]
10 nM407 ± 18Not significantly different[3][5]
100 nM709 ± 95Not significantly different[3][5]
500 nM975 ± 95Not significantly different[3][5]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male CD1 Mice (10 mg/kg, IP)
ParameterPlasmaBrainReference
Cmax (ng/mL or ng/g)14913[5]
Tmax (h)0.250.25[5]
AUC₀-∞ (ngh/mL or ngh/g)13812[5]
t½ (h)0.90.4[5]
Brain-to-Plasma Ratio (AUC-based)-0.09[5]
Unbound Partition Coefficient (Kp,uu)-0.045[5]

No specific in vivo efficacy or toxicology data for this compound has been identified in the public domain.

Experimental Protocols

In Vitro Glutamate Uptake Assay

Cell Lines and Culture:

  • COS-7 cells were transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.

  • Primary glial cultures were also used to assess activity in an environment with endogenous transporter expression.[3]

Assay Procedure:

  • Cells were plated in 96-well plates.

  • On the day of the assay, cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells were pre-incubated with various concentrations of this compound or vehicle control.

  • Glutamate uptake was initiated by adding a solution containing L-[³H]glutamate.

  • After a defined incubation period, the uptake was terminated by washing the cells with ice-cold KRH buffer.

  • Cells were lysed, and the amount of intracellular L-[³H]glutamate was quantified using liquid scintillation counting.[3]

Kinetic Analysis:

  • To determine the effect on Vmax and Km, the assay was performed with varying concentrations of L-[³H]glutamate in the presence or absence of fixed concentrations of this compound.

  • Data were fitted to the Michaelis-Menten equation to calculate Vmax and Km values.[3][5]

In Vivo Pharmacokinetic Study

Animal Model:

  • Male CD1 mice were used for the pharmacokinetic evaluation.[5]

Dosing and Sample Collection:

  • This compound was administered as a single intraperitoneal (IP) injection at a dose of 10 mg/kg.[5]

  • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples were collected via cardiac puncture.[5]

  • Brain tissue was also collected at the same time points.[5]

  • Plasma was separated from the blood samples by centrifugation.

  • Plasma and brain tissue samples were stored frozen until analysis.

Bioanalysis:

  • The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis.

  • Plasma protein binding and brain tissue binding were determined to calculate the unbound partition coefficient (Kp,uu).[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the EAAT2 transporter. This leads to an increased rate of glutamate clearance from the extracellular space, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.

EAAT2_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate in Vesicles Glutamate_synapse Extracellular Glutamate Glutamate_vesicle->Glutamate_synapse Release EAAT2 EAAT2 Glutamate_synapse->EAAT2 Uptake GluR Glutamate Receptors (NMDA, AMPA) Glutamate_synapse->GluR Binds Glutamine_synthetase Glutamine Synthetase EAAT2->Glutamine_synthetase Glutamate DA023 This compound DA023->EAAT2 Modulates Glutamine Glutamine Glutamine_synthetase->Glutamine Converts to Excitotoxicity Excitotoxicity GluR->Excitotoxicity Overactivation leads to

Caption: Mechanism of this compound action on glutamate homeostasis.

The expression of EAAT2 itself is regulated by complex signaling pathways, with transcription factors such as NF-κB playing a crucial role.[1][7] While this compound acts as a PAM, not a transcriptional upregulator, understanding these pathways provides context for the overall regulation of glutamate transport.

EAAT2_Transcriptional_Regulation cluster_stimuli External Stimuli cluster_pathway Signaling Pathway cluster_nucleus Nucleus EGF EGF PI3K PI3K EGF->PI3K TNFa TNF-α IKK IKK TNFa->IKK NFkB NF-κB PI3K->NFkB Activates IKK->NFkB Activates EAAT2_gene EAAT2 Gene NFkB->EAAT2_gene Regulates Transcription EAAT2_protein EAAT2 Protein EAAT2_gene->EAAT2_protein Expression Preclinical_Workflow A Compound Synthesis & SAR Studies (this compound Identified) B In Vitro Screening (Potency & Selectivity) A->B Characterize C Mechanism of Action (Kinetic Studies) B->C Elucidate D In Vivo Pharmacokinetics (ADME Profiling) C->D Profile E In Vivo Efficacy (Disease Models) D->E Evaluate F Safety & Toxicology E->F Assess G IND-Enabling Studies F->G Proceed to

References

The Emergence of DA-023: A Novel Positive Allosteric Modulator of EAAT2 for Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporter 2 (EAAT2), the predominant glutamate transporter in the central nervous system, is critical for maintaining glutamate homeostasis and preventing excitotoxicity. Its dysfunction is implicated in a range of neurological disorders. Positive allosteric modulators (PAMs) of EAAT2 offer a promising therapeutic strategy by enhancing the transporter's intrinsic activity. This technical guide provides a comprehensive overview of DA-023, a novel and selective EAAT2 PAM. We present its pharmacological profile, including key quantitative data on its potency and efficacy, and detail the experimental protocols for its characterization. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction to EAAT2 and the Role of Positive Allosteric Modulation

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, and cognition.[1] The precise control of extracellular glutamate concentrations is crucial, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological and psychiatric disorders.[2][3] The Excitatory Amino Acid Transporter (EAAT) family, particularly EAAT2 (also known as GLT-1), is responsible for the majority of glutamate reuptake from the synaptic cleft, thereby terminating the excitatory signal and preventing neuronal damage.[2][3]

Dysregulation of EAAT2 function or expression has been linked to several pathologies, making it a compelling target for therapeutic intervention. Instead of direct activation, which can be challenging to achieve with specificity, positive allosteric modulation presents a more nuanced approach. PAMs bind to a site on the transporter distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's function.[4] This mechanism offers the potential for greater specificity and a more physiological modulation of glutamate uptake.

This compound has emerged as a potent and selective PAM of EAAT2, demonstrating significant potential for research and therapeutic development.[5] This guide will delve into the technical details of its characterization.

Quantitative Pharmacology of this compound

The pharmacological effects of this compound on EAAT2 have been quantified through a series of in vitro assays. The data consistently demonstrate its high potency, efficacy, and selectivity.

Table 1: Potency and Efficacy of this compound on EAAT Subtypes
CompoundTargetEC50 (nM)Efficacy (% of Control)Cell Line
This compoundEAAT21.0 ± 0.8[6][7]157.3 ± 10.3[6][7]Transfected COS-7 cells
This compoundEAAT1No effect[6][7]-Transfected COS-7 cells
This compoundEAAT3No effect[6][7]-Transfected COS-7 cells

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of its maximal effect. Efficacy is presented as the maximal potentiation of glutamate uptake compared to the vehicle control.

Table 2: Kinetic Analysis of this compound on EAAT2-Mediated Glutamate Uptake
This compound Concentration (nM)Vmax (pmol/min/mg protein)Km (µM)
0 (Vehicle)Baseline~30-60
10Increased[6]No significant change[6]
100Further Increased[6]No significant change[6]
500Maximally Increased[6]No significant change[6]

Vmax (maximal velocity) reflects the maximum rate of glutamate transport. Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. The data indicates that this compound increases the maximal transport capacity of EAAT2 without altering its affinity for glutamate, a hallmark of positive allosteric modulation.

Experimental Protocols

The characterization of this compound involves a series of specialized in vitro assays. Below are detailed protocols for the key experiments.

Cell Culture and Transfection for Glutamate Uptake Assays

This protocol describes the preparation of EAAT2-expressing cells, a fundamental step for assessing the activity of modulators like this compound.

Materials:

  • COS-7 cells[8][9][10][11][12]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine[11]

  • pcDNA3 vector containing the full-length coding sequence for human EAAT2[9]

  • Lipofectamine® LTX Reagent[11]

  • Opti-MEM® I Reduced Serum Medium[11]

  • 24-well tissue culture plates[9][10]

Procedure:

  • Cell Seeding: The day before transfection, seed COS-7 cells into 24-well plates at a density of 5 x 10^4 cells per well in 0.5 ml of complete growth medium.[11] The cells should be 50-80% confluent on the day of transfection.[11]

  • DNA-Lipofectamine Complex Formation:

    • For each well, dilute 0.5 µg of the EAAT2-containing plasmid DNA into 100 µl of Opti-MEM® I medium.[11]

    • Add 1.25-2.25 µl of Lipofectamine® LTX Reagent to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature.[11]

  • Transfection:

    • Add the 100 µl of the DNA-Lipofectamine® LTX complex to each well.[11]

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before performing the glutamate uptake assay.[11]

Radiolabeled Glutamate Uptake Assay

This assay directly measures the function of EAAT2 and is the primary method for quantifying the effect of this compound.

Materials:

  • Transfected COS-7 cells in 24-well plates

  • Hanks' Balanced Salt Solution (HBSS) or a similar sodium-containing buffer

  • Choline-based buffer (for determining sodium-dependent uptake)

  • [³H]-L-glutamate (specific activity ~50-60 Ci/mmol)[9]

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-incubation: Wash the transfected cells twice with HBSS at 37°C.[9]

  • Compound Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in HBSS for 10 minutes at 37°C.[6]

  • Uptake Initiation: Add [³H]-L-glutamate to a final concentration of 50 nM and incubate for 5-10 minutes at 37°C.[6][9]

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH or 1% SDS.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials containing scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled glutamate analog or in a choline-based buffer). Normalize the data to the protein concentration in each well.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT2 transport, providing insights into the electrogenic nature of the process and the effect of modulators on transporter kinetics.

Materials:

  • Transfected HEK293 or COS-7 cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (resistance of 3-7 MΩ)[13]

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[13]

  • Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[13]

  • L-glutamate stock solution

  • This compound stock solution

Procedure:

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

    • Apply L-glutamate (e.g., 1 mM) to the cell via a perfusion system and record the inward current.

    • After a baseline recording, co-apply L-glutamate with this compound and record the change in the current amplitude and kinetics.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of this compound.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate key visualizations related to this compound and EAAT2.

Signaling Pathway of EAAT2-Mediated Glutamate Transport

The transport of glutamate by EAAT2 is an electrogenic process coupled to the co-transport of sodium and a proton, and the counter-transport of a potassium ion.[1][2][14]

EAAT2_Transport_Cycle cluster_out Extracellular Space cluster_in Intracellular Space Outward_Facing Outward-Facing Conformation + 3 Na⁺ + 1 H⁺ + Glutamate Substrate_Bound Substrate-Bound (Outward) Translocation Outward_Facing:f0->Substrate_Bound:f0 Binding Inward_Facing Inward-Facing Conformation - 3 Na⁺ - 1 H⁺ - Glutamate Substrate_Bound:f0->Inward_Facing:f0 Conformational Change K_Bound K⁺ Bound (Inward) Reorientation Inward_Facing:f0->K_Bound:f0 Substrate Release & K⁺ Binding K_Bound:f0->Outward_Facing:f0 K⁺ Release DA023 This compound (PAM) DA023->Substrate_Bound Enhances Translocation

Caption: EAAT2 glutamate transport cycle and the modulatory action of this compound.

Experimental Workflow for Characterizing this compound

The characterization of a novel EAAT2 PAM like this compound follows a logical progression of experiments to determine its potency, efficacy, selectivity, and mechanism of action.

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Mechanism of Action A Primary Screen: Radiolabeled Glutamate Uptake Assay in EAAT2-transfected cells B Dose-Response Curve Generation (EC50 Determination) A->B Active compounds C Counter-screen: Glutamate Uptake Assays in EAAT1 & EAAT3-transfected cells B->C Potent compounds D Kinetic Analysis: Determine Vmax and Km in the presence of this compound C->D Selective compounds E Electrophysiology: Whole-cell patch-clamp to measure EAAT2-mediated currents D->E Confirm PAM mechanism

Caption: Workflow for the characterization of an EAAT2 positive allosteric modulator.

Conclusion

This compound represents a significant advancement in the development of selective modulators for EAAT2. Its high potency and clear positive allosteric mechanism of action make it an invaluable tool for studying the role of EAAT2 in both normal physiology and disease. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and other EAAT2 modulators, ultimately paving the way for novel therapeutic strategies for a host of neurological disorders. The continued investigation of such compounds will undoubtedly deepen our understanding of glutamate transporter function and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for DA-023 in Primary Astrocyte Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), a protein primarily expressed on astrocytes and responsible for the majority of glutamate uptake in the central nervous system (CNS).[1][2][3][4] By enhancing the function of EAAT2, this compound has the potential to mitigate excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][5] These application notes provide a comprehensive overview of the use of this compound in primary astrocyte cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes based on the function of EAAT2 modulators.

Disclaimer: Publicly available data on the specific effects of this compound on primary astrocyte proliferation, toxicity, and inflammatory responses are limited. The following information is based on the known pharmacology of this compound as an EAAT2 PAM and data from studies on other EAAT2 modulators. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's activity.[3] This leads to an increased rate of glutamate clearance from the extracellular space, thereby reducing the activation of glutamate receptors on neurons and preventing excitotoxic cell death.[5] The primary function of this compound in an astrocyte cell culture context is to potentiate the astrocytes' natural glutamate uptake capacity.

Data Presentation

ParameterValue/Expected OutcomeReference
Compound Name This compound (Compound 4)[3]
Mechanism of Action Selective EAAT2 Positive Allosteric Modulator (PAM)[3]
EC50 1 nM[3]
Effect on Glutamate Uptake Increased Vmax of glutamate transport[5]
Astrocyte Proliferation Not expected to have a direct significant effect.Inferred
Astrocyte Viability Not expected to be toxic at effective concentrations.Inferred
Anti-inflammatory Effects Potential to reduce inflammatory responses secondary to excitotoxicity.Inferred

Experimental Protocols

Protocol 1: Primary Astrocyte Cell Culture

This protocol describes the isolation and culture of primary astrocytes from neonatal rodent brains, a common method for obtaining high-purity astrocyte cultures.

Materials:

  • Neonatal rodent pups (P1-P3)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine or Poly-L-ornithine coated culture flasks and plates

  • Cell strainer (70-100 µm)

  • Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Euthanize neonatal pups according to approved animal protocols.

  • Dissect cortices in sterile, ice-cold HBSS.

  • Meninges and visible blood vessels should be carefully removed.

  • Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Pass the cell suspension through a cell strainer to remove any remaining tissue clumps.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine or poly-L-ornithine coated flasks.

  • Change the media every 2-3 days. After 7-10 days, a confluent monolayer of astrocytes will form.

  • To remove contaminating microglia and oligodendrocytes, shake the flasks on an orbital shaker and then change the medium.

  • The purity of the astrocyte culture can be assessed by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

Protocol 2: Glutamate Uptake Assay

This assay measures the ability of astrocytes to take up glutamate from the extracellular medium and is the primary method to assess the functional activity of this compound.

Materials:

  • Primary astrocyte cultures in 24- or 48-well plates

  • This compound

  • [3H]-L-glutamate or a non-radioactive glutamate assay kit

  • Balanced Salt Solution (BSS) or Hank's Balanced Salt Solution (HBSS)

  • Scintillation counter (for radioactive assays) or plate reader (for colorimetric/fluorometric assays)

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Culture primary astrocytes to confluency in coated multi-well plates.

  • On the day of the experiment, wash the cells with warm BSS or HBSS.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control in BSS for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding a solution containing a known concentration of glutamate and a tracer amount of [3H]-L-glutamate.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold BSS.

  • Lyse the cells with lysis buffer.

  • If using [3H]-L-glutamate, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • If using a non-radioactive kit, follow the manufacturer's instructions for measuring glutamate concentration.

  • Determine the protein concentration of each well to normalize the glutamate uptake.

  • The effect of this compound is determined by comparing the glutamate uptake in treated wells to vehicle-treated wells.

Protocol 3: Astrocyte Viability/Toxicity Assay

This protocol is used to determine if this compound has any cytotoxic effects on primary astrocytes.

Materials:

  • Primary astrocyte cultures in 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., PrestoBlue, CellTiter-Glo)

  • DMSO

  • Plate reader

Procedure:

  • Seed primary astrocytes in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control. Include a positive control for toxicity (e.g., staurosporine).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, solubilize the formazan crystals with DMSO.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Astrocyte Proliferation Assay

This assay determines the effect of this compound on the proliferation rate of primary astrocytes.

Materials:

  • Primary astrocyte cultures in 96-well plates

  • This compound

  • BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) labeling and detection kit

  • Fluorescence microscope or plate reader

Procedure:

  • Seed primary astrocytes at a low density in a 96-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control. Include a positive control for proliferation (e.g., EGF or FGF).

  • Incubate for a period that allows for cell division (e.g., 24-48 hours).

  • Add BrdU or EdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Fix, permeabilize, and stain the cells for BrdU or EdU incorporation according to the kit manufacturer's protocol.

  • Counterstain the cell nuclei with DAPI or Hoechst.

  • Quantify the percentage of BrdU/EdU-positive cells by fluorescence microscopy or a plate reader.

Visualizations

Signaling Pathways and Experimental Workflows

EAAT2_Modulation_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Neuron Glutamate_extra High Extracellular Glutamate (Excitotoxicity) EAAT2 EAAT2 Transporter Glutamate_extra->EAAT2 Uptake GluR Glutamate Receptors Glutamate_extra->GluR Reduced Activation DA023 This compound DA023->EAAT2 Positive Allosteric Modulation Glutamate_intra Intracellular Glutamate EAAT2->Glutamate_intra Metabolism Glutamate-Glutamine Cycle / TCA Cycle Glutamate_intra->Metabolism Neuroprotection Neuroprotection GluR->Neuroprotection

Caption: Mechanism of action of this compound in promoting neuroprotection.

Glutamate_Uptake_Workflow Start Primary Astrocyte Culture in 24/48-well plates Wash Wash with warm BSS Start->Wash Preincubation Pre-incubate with this compound or vehicle Wash->Preincubation Uptake Add [3H]-L-glutamate and incubate Preincubation->Uptake Terminate Aspirate and wash with ice-cold BSS Uptake->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity (Scintillation Counter) Lyse->Measure Normalize Normalize to protein concentration Measure->Normalize End Analyze Data Normalize->End

Caption: Experimental workflow for the glutamate uptake assay.

Astrocyte_Viability_Workflow Start Seed Astrocytes in 96-well plate Treat Treat with this compound or vehicle Start->Treat Incubate Incubate for 24-72h Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate per protocol Add_Reagent->Incubate_Reagent Measure Measure absorbance/ fluorescence Incubate_Reagent->Measure End Calculate % Viability Measure->End

Caption: Experimental workflow for the astrocyte viability assay.

References

Application Notes and Protocols for DA-023 Administration in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a crucial glutamate transporter in the central nervous system.[1][2] EAAT2 is primarily responsible for clearing extracellular glutamate, and its dysfunction is implicated in the pathophysiology of various neurodegenerative diseases characterized by excitotoxicity. By enhancing the activity of EAAT2, this compound presents a promising therapeutic strategy to mitigate neuronal damage and disease progression. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models of neurodegeneration, including proposed protocols for administration and outcome assessment.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site to enhance its function.[1][3] In vitro studies have demonstrated that this compound increases the maximal velocity (Vmax) of glutamate transport without significantly altering the substrate affinity (Km).[1] This enhanced glutamate clearance from the synaptic cleft helps to prevent the overstimulation of glutamate receptors, a key factor in excitotoxic neuronal death.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound on EAAT2-mediated glutamate transport.

ParameterValueCell LineReference
EC50 1.0 ± 0.8 nMEAAT2-transfected COS-7 cells[1]
Efficacy 157.3 ± 10.3%EAAT2-transfected COS-7 cells[1]
Effect on Vmax Increases Vmax of glutamate transportEAAT2-transfected COS-7 cells[1]
Effect on Km No significant changeEAAT2-transfected COS-7 cells[1]

Signaling Pathway

The neuroprotective effect of EAAT2 modulation is primarily attributed to the reduction of glutamate-mediated excitotoxicity. The signaling cascade leading to neuronal damage and the protective intervention by this compound are illustrated below.

EAAT2 Modulation Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Excess Glutamate Release Excess Glutamate Release High Extracellular Glutamate High Extracellular Glutamate NMDA/AMPA Receptor Overactivation NMDA/AMPA Receptor Overactivation High Extracellular Glutamate->NMDA/AMPA Receptor Overactivation Leads to Calcium Influx Calcium Influx NMDA/AMPA Receptor Overactivation->Calcium Influx Causes Excitotoxicity Excitotoxicity Calcium Influx->Excitotoxicity Induces Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Results in EAAT2 EAAT2 EAAT2->High Extracellular Glutamate Reduces DA_023 This compound DA_023->EAAT2 Enhances activity

Caption: Signaling pathway of glutamate excitotoxicity and this compound intervention.

Experimental Protocols

The following are proposed protocols for the administration of this compound in mouse models of neurodegeneration. These are generalized protocols and may require optimization based on the specific mouse model and experimental goals.

Protocol 1: Pharmacokinetic and CNS Distribution Study

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • C57BL/6J mice (male, 8-10 weeks old)

  • Administration supplies (gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final dosing volume should not exceed 10 ml/kg for oral administration.

  • Animal Dosing: Administer a single dose of this compound to mice via the desired route (e.g., oral gavage, intraperitoneal injection). A typical starting dose could be in the range of 1-10 mg/kg, based on in vitro potency.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. At the final time point, perfuse the mice with saline and collect brain tissue.

  • Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.

  • Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Determine the brain-to-plasma concentration ratio to assess CNS penetration.

Protocol 2: Efficacy Study in a Neurotoxin-Induced Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease.

Materials:

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline

  • C57BL/6J mice (male, 8-10 weeks old)

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC system for neurotransmitter analysis

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (low dose)

    • Group 4: MPTP + this compound (high dose)

  • This compound Administration: Begin daily administration of this compound or vehicle via the determined optimal route for a pre-treatment period (e.g., 7 days).

  • MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue daily this compound or vehicle treatment for the duration of the study (e.g., 7-14 days post-MPTP).

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod, cylinder test) to assess motor function at baseline and at specified time points post-MPTP induction.

  • Neurochemical Analysis: At the end of the study, sacrifice the mice and dissect the striatum. Analyze dopamine and its metabolites (DOPAC, HVA) using HPLC.

  • Histopathological Analysis: Perfuse the brains and process for immunohistochemistry. Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Protocol 3: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

Objective: To assess the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • This compound

  • 5xFAD transgenic mice and wild-type littermates

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • ELISA kits for Aβ40 and Aβ42

  • Immunohistochemistry reagents (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies)

Procedure:

  • Animal Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + this compound

  • Treatment: Begin chronic administration of this compound or vehicle at an age when pathology starts to develop (e.g., 3-4 months of age) and continue for a specified duration (e.g., 3 months).

  • Behavioral Assessment: Conduct cognitive tests such as the Morris water maze and Y-maze to evaluate learning and memory.

  • Biochemical Analysis: At the end of the treatment period, sacrifice the mice and collect brain tissue. Homogenize one hemisphere and measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

  • Histopathological Analysis: Process the other brain hemisphere for immunohistochemistry to assess amyloid plaque load (Aβ staining), microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.

Experimental Workflow start Select Mouse Model (e.g., MPTP, 5xFAD) dosing This compound Administration (Route, Dose, Frequency) start->dosing behavior Behavioral Assessment (Motor/Cognitive Tests) dosing->behavior sacrifice Euthanasia and Tissue Collection behavior->sacrifice analysis Outcome Measures sacrifice->analysis histology Histopathology (IHC, Staining) analysis->histology biochemistry Biochemistry (ELISA, HPLC) analysis->biochemistry data Data Analysis and Interpretation histology->data biochemistry->data

References

Application Notes and Protocols for DA-023 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2, predominantly expressed on glial cells in the central nervous system, is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft.[1][2][3][4] By clearing excess glutamate, EAAT2 plays a critical role in terminating excitatory neurotransmission and preventing excitotoxicity.[2][5] Dysfunction of EAAT2 has been implicated in a variety of neurological disorders, making it a key therapeutic target.[2][4][6] As a PAM, this compound enhances the transporter's activity, increasing the rate of glutamate uptake without directly competing with the substrate. This application note provides detailed protocols for characterizing the effects of this compound on EAAT2-mediated currents using patch clamp electrophysiology.

Data Presentation

The following table summarizes the expected electrophysiological effects of this compound on EAAT2-mediated currents. The data is illustrative and based on the known mechanism of action for EAAT2 PAMs.

ParameterValueConditions
EC50 150 nMEnhancement of glutamate-evoked transporter current
Maximal Enhancement ~180% of controlAt saturating concentrations of this compound
Effect on Km for Glutamate No significant changeCo-application of this compound with varying glutamate concentrations
Effect on Vmax Significant increaseMeasured as the maximal glutamate-evoked current
Selectivity >100-fold vs. EAAT1/EAAT3Measured on cells individually expressing EAAT subtypes

Signaling Pathway and Proposed Mechanism of Action

The following diagram illustrates the glutamate transport cycle of EAAT2 and the proposed mechanism of this compound as a positive allosteric modulator. This compound is hypothesized to bind to a site distinct from the glutamate binding site, facilitating a conformational change that increases the translocation rate of the transporter.[4]

EAAT2_Mechanism Ext_Glu Glutamate EAAT2_out EAAT2 (Outward-facing) Ext_Glu->EAAT2_out Binds Ext_Na 3 Na+ Ext_Na->EAAT2_out Binds EAAT2_in EAAT2 (Inward-facing) EAAT2_out->EAAT2_in EAAT2_in->EAAT2_out Int_Glu Glutamate EAAT2_in->Int_Glu Releases Int_K K+ Int_K->EAAT2_in Binds DA023 This compound (PAM) DA023->EAAT2_out Binds allosterically DA023->EAAT2_in

Caption: Proposed mechanism of this compound on the EAAT2 transport cycle.

Experimental Protocols

Cell Preparation

For robust and reproducible measurements of EAAT2 currents, it is recommended to use a heterologous expression system such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing human EAAT2.

For Mammalian Cells:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent.

  • For selection of stably expressing cells, include an appropriate antibiotic (e.g., G418) in the culture medium.

  • Plate cells on glass coverslips 24-48 hours prior to electrophysiological recording.

Solutions for Patch Clamp Recording

External Solution (in mM):

  • 140 NaCl

  • 2.5 KCl

  • 1.2 CaCl2

  • 1.2 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Osmolality: ~310 mOsm.

Internal (Pipette) Solution (in mM):

  • 130 K-Gluconate

  • 10 KCl

  • 1 MgCl2

  • 1 EGTA

  • 10 HEPES

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with KOH.

  • Osmolality: ~290 mOsm.

Whole-Cell Patch Clamp Protocol

This protocol is designed to measure glutamate-evoked transporter currents in EAAT2-expressing cells.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Patching:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to measure baseline membrane currents.

  • Compound Application:

    • Establish a stable baseline recording in the external solution.

    • Apply L-glutamate (e.g., 100 µM) to evoke EAAT2-mediated currents. The current will be inwardly directed at negative potentials.

    • Wash out the glutamate and allow the current to return to baseline.

    • Pre-incubate the cell with this compound at the desired concentration for 1-2 minutes.

    • Co-apply L-glutamate and this compound and record the potentiated transporter current.

    • Perform a full dose-response curve for this compound to determine the EC50.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical patch clamp experiment to evaluate the effect of this compound on EAAT2.

Experimental_Workflow start Start prepare_cells Prepare EAAT2-expressing cells start->prepare_cells prepare_solutions Prepare internal and external solutions start->prepare_solutions form_seal Approach cell and form GΩ seal prepare_cells->form_seal pull_pipette Pull and fill patch pipette (3-5 MΩ) prepare_solutions->pull_pipette pull_pipette->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_baseline Record baseline current (V_hold = -60 mV) whole_cell->record_baseline apply_glutamate Apply Glutamate (e.g., 100 µM) record_baseline->apply_glutamate record_control Record control EAAT2 current apply_glutamate->record_control washout Washout record_control->washout apply_da023 Pre-apply this compound washout->apply_da023 apply_both Co-apply Glutamate + this compound apply_da023->apply_both record_potentiated Record potentiated EAAT2 current apply_both->record_potentiated analyze Analyze data (e.g., calculate % enhancement, EC50) record_potentiated->analyze end End analyze->end

Caption: Workflow for patch clamp analysis of this compound.

References

Application Notes and Protocols for Glutamate Uptake Assay Using a Genetically Encoded Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2] The precise regulation of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders.[1] This regulation is primarily managed by high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), which are abundant in glial cells and neurons.[3][4]

The development of genetically encoded fluorescent glutamate sensors, such as iGluSnFR, has revolutionized the study of glutamate dynamics.[5] iGluSnFR is a single-fluorophore sensor based on a circularly permuted enhanced green fluorescent protein (cpEGFP) fused to a bacterial glutamate-binding protein.[5] Upon binding to glutamate, the protein undergoes a conformational change that increases its fluorescence, allowing for real-time visualization of glutamate release and uptake.[5]

These application notes provide a detailed protocol for utilizing genetically encoded fluorescent glutamate sensors to perform glutamate uptake assays in cultured cells. This method offers a powerful tool for screening compounds that modulate glutamate transporter activity, which is of significant interest in drug development for neurological diseases.

Principle of the Assay

The glutamate uptake assay described here is based on the real-time monitoring of changes in extracellular glutamate concentration using the genetically encoded fluorescent sensor, iGluSnFR. Cells (e.g., primary astrocytes, cultured neurons, or cell lines expressing specific glutamate transporters) are genetically engineered to express iGluSnFR on their plasma membrane. An external stimulus, such as electrical field stimulation or exogenous application of glutamate, is used to transiently increase the extracellular glutamate concentration. The subsequent decay of the iGluSnFR fluorescence signal directly reflects the rate of glutamate clearance from the extracellular space by the glutamate transporters present on the cells. By analyzing the kinetics of the fluorescence decay, one can quantify the rate of glutamate uptake. This assay can be adapted to a high-throughput format for screening potential modulators of glutamate transporter activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of fluorescent glutamate sensors and the effects of transporter inhibitors.

ParameterValueCell Type/ConditionReference
(ΔF/F)max 4.5in vitro[6]
(ΔF/F)max (single AP) 0.14 ± 0.02 (s.d.)Neurons in culture[6]
(ΔF/F)max (single AP) 0.07 ± 0.01 (s.d.)Astrocytes co-cultured with neurons[6]
Peak [Glutamate] 270 nMSingle AP, control[7]
Peak [Glutamate] 440 nMSingle AP, with 100 µM TBOA[7]
Half-decay time 90 msSingle AP, control[7]
Half-decay time 140 msSingle AP, with 100 µM TBOA[7]
Peak [Glutamate] 540 nM10 APs at 15 Hz, control[7]
Peak [Glutamate] 1200 nM10 APs at 15 Hz, with 100 µM TBOA[7]
Half-decay time 160 ms10 APs at 15 Hz, control[7]
Half-decay time 650 ms10 APs at 15 Hz, with 100 µM TBOA[7]
Peak [Glutamate] 830 nM10 APs at 30 Hz, control[7]
Peak [Glutamate] 1320 nM10 APs at 30 Hz, with 100 µM TBOA[7]
Half-decay time 140 ms10 APs at 30 Hz, control[7]
Half-decay time 390 ms10 APs at 30 Hz, with 100 µM TBOA[7]

Table 1: Performance of iGluSnFR and effect of the glutamate transporter inhibitor TBOA on glutamate clearance.

Experimental Protocols

Materials and Reagents
  • Cell Culture:

    • Primary astrocytes or neuronal cultures, or a suitable cell line (e.g., HEK293T)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Transfection:

    • iGluSnFR plasmid DNA

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Opti-MEM reduced-serum medium

  • Imaging:

    • Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

    • Glutamate solution (1 mM stock in imaging buffer)

    • Glutamate transporter inhibitor (e.g., TBOA, 10 mM stock in DMSO)

    • Glass-bottom imaging dishes or multi-well plates

  • Equipment:

    • Fluorescence microscope with a high-speed camera

    • Excitation and emission filters appropriate for EGFP (e.g., 488 nm excitation, 510 nm emission)

    • Field stimulation electrode (optional)

    • Perfusion system (optional)

Experimental Workflow

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Astrocytes, Neurons) transfection Transfection with iGluSnFR Plasmid cell_culture->transfection expression Protein Expression (24-48 hours) transfection->expression imaging_prep Prepare Cells for Imaging (Transfer to imaging buffer) expression->imaging_prep pre_incubation Pre-incubation (with test compounds or vehicle) imaging_prep->pre_incubation stimulation Stimulation (Electrical or Glutamate puff) pre_incubation->stimulation imaging Fluorescence Imaging (Time-lapse acquisition) stimulation->imaging roi Define Regions of Interest (ROIs) imaging->roi fluorescence Measure Fluorescence Intensity (F(t)) roi->fluorescence background Background Subtraction fluorescence->background deltaF Calculate ΔF/F background->deltaF kinetics Analyze Decay Kinetics (e.g., half-life, tau) deltaF->kinetics G cluster_membrane Glial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EAAT EAAT (Glutamate Transporter) K_in K+ EAAT->K_in Glutamate_in Glutamate EAAT->Glutamate_in Na_in 3 Na+ influx EAAT->Na_in H_in H+ influx EAAT->H_in Glutamate_out Glutamate Glutamate_out->EAAT Na_out 3 Na+ Na_out->EAAT H_out H+ H_out->EAAT Signaling Downstream Signaling (e.g., Na+/Ca2+ exchanger, metabolic changes) Na_in->Signaling K_out K+ efflux K_out->EAAT

References

Application Notes and Protocols for DA-023 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate and consistent preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the compound DA-023. The following guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain the integrity of the compound and ensure accurate experimental outcomes.

Compound Information

A thorough search for the chemical and physical properties of a compound specifically designated as "this compound" did not yield conclusive results. The information required to provide precise instructions for stock solution preparation, such as molecular weight, solubility in various solvents, and stability, is not publicly available under this identifier.

For the purpose of illustrating the methodology, this document will proceed with a hypothetical compound, designated here as this compound, with assumed properties. Researchers must substitute the values in the tables and protocols below with the specific information provided by the manufacturer or from the certificate of analysis for their particular compound.

Hypothetical this compound Data Presentation

The following table summarizes the hypothetical quantitative data for this compound. This information is essential for calculating the required mass of the compound and selecting the appropriate solvent for preparing the stock solution.

PropertyValueNotes
Molecular Weight (MW) 450.5 g/mol Use the exact molecular weight from the certificate of analysis for precise concentration calculations.
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules.
Solubility in Ethanol ≥ 25 mg/mL (≥ 55.5 mM)Ethanol can be a suitable solvent, particularly for in vivo studies where DMSO may have undesired biological effects.
Appearance White to off-white crystalline solidVisual inspection can help to confirm the integrity of the compound upon receipt.
Purity (by HPLC) >98%High purity is crucial for attributing observed biological effects to the compound of interest.
Recommended Storage -20°C, desiccated, protected from lightProper storage is critical to prevent degradation of the compound over time. Follow manufacturer's specific storage recommendations.

Experimental Protocols

This section provides a step-by-step protocol for preparing a 10 mM stock solution of the hypothetical this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-analysis and Calculation:

    • Before opening the vial of this compound, briefly centrifuge it to ensure all the powder is at the bottom.

    • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution.

      • Formula: Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol ) / 1000

      • Example Calculation for 1 mL of 10 mM stock:

        • Mass (mg) = 10 mM * 1 mL * 450.5 g/mol / 1000 = 4.505 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean, empty microcentrifuge tube or vial.

    • Carefully weigh out the calculated mass of this compound into the tube. It is recommended to perform this step in a chemical fume hood.

  • Dissolving the Compound:

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary, but ensure the compound is heat-stable.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C, protected from light.

Visualizations

The following diagrams illustrate the workflow for preparing the stock solution and a hypothetical signaling pathway where this compound might be involved.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate 1. weigh Weigh this compound calculate->weigh 2. add_solvent Add DMSO weigh->add_solvent 3. dissolve Vortex to Dissolve add_solvent->dissolve 4. aliquot Aliquot into smaller volumes dissolve->aliquot 5. label_tubes Label Aliquots aliquot->label_tubes 6. store Store at -20°C label_tubes->store 7. finish Ready for Experiment store->finish

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression DA023 This compound DA023->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor.

Safety Precautions

  • Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. If an SDS is not available, treat the compound as potentially hazardous.

Conclusion

This document provides a generalized framework for the preparation of stock solutions for a hypothetical compound, this compound. It is imperative that researchers obtain and utilize the specific chemical and safety data for their actual compound of interest to ensure accurate and safe experimental procedures. The principles of careful calculation, precise measurement, and proper storage outlined herein are fundamental to achieving reliable and reproducible results in any research setting.

Application Notes and Protocols for In Vivo Dosing and Pharmacokinetics of DA-023

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DA-023" is not publicly identified in the available scientific literature. Therefore, this document provides a representative set of application notes and protocols based on a similar class of molecules, using publicly available data for the dual topoisomerase I/II inhibitor, P8-D6, as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations.

Introduction

These application notes provide a comprehensive overview of the in vivo dosing and pharmacokinetic (PK) profile of a representative compound. The following sections detail the experimental procedures and summarize the key pharmacokinetic parameters, offering researchers, scientists, and drug development professionals a guide to conducting similar preclinical studies.

In Vivo Pharmacokinetics

The pharmacokinetic properties of a compound are essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens for efficacy and safety studies.

Data Presentation

The following tables summarize the key pharmacokinetic parameters determined from in vivo studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters after Intravenous (IV) and Oral (PO) Administration

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (Maximum Concentration) 3.95 µM-
Cmin (Minimum Concentration) 0.35 µM-
AUC0-10h (Area Under the Curve) --
Absolute Oral Bioavailability -21.5%[1]

Data presented as mean ± SEM where applicable. Body weight of 0.220 kg ± 0.015 kg was used for calculations.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo pharmacokinetic studies.

Animal Studies
  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24 hours before drug administration.[2]

Drug Administration
  • Intravenous (IV) Administration:

    • The compound is dissolved in a suitable vehicle.

    • A single dose (e.g., 10 mg/kg body weight) is administered via the femoral vein.[2]

  • Oral (PO) Administration:

    • The compound is formulated in an appropriate vehicle for oral gavage.

    • A single dose (e.g., 50 mg/kg body weight) is administered orally.[1]

Blood Sampling
  • Sampling Time Points (IV): Blood samples are collected at specific time points, for example, 2, 5, 10, 30, 60, 90, 120, 240, 360, and 480 minutes post-administration.[2]

  • Sampling Time Points (PO): Blood samples are collected at specific time points, for example, 5, 15, 30, 60, 90, 120, and 240 minutes post-administration.[2]

  • Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 12,000 rpm for 5 minutes) and stored at -20°C until analysis.[2]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the quantification of the compound in plasma samples.[1][2]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction.

  • Quantification: The concentration of the compound is determined by comparing the peak area of the analyte to that of a known concentration of a standard.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • Parameters Calculated: Key parameters include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Bioavailability: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (IV or PO) Animal_Acclimatization->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

G cluster_pathway Mechanism of Action: Topoisomerase Inhibition Drug Topoisomerase Inhibitor (e.g., P8-D6) Topoisomerase Topoisomerase I/II Drug->Topoisomerase Binds to Cleavable_Complex Drug-Topoisomerase-DNA Cleavable Complex Drug->Cleavable_Complex Traps DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Relieves Supercoiling Topoisomerase->Cleavable_Complex Stabilizes DNA_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Breaks Leads to Apoptosis Cell Cycle Arrest & Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Signaling pathway for a dual topoisomerase I/II inhibitor.

References

Measuring the Efficacy of DA-023 in Excitotoxicity Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory neurotransmitter receptors, is a key mechanism implicated in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] The overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions, initiating a cascade of detrimental events such as mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[4][5] This application note describes the use of DA-023, a novel neuroprotective agent, in preclinical excitotoxicity models. It provides detailed protocols for assessing its efficacy in both in vitro and in vivo settings.

Signaling Pathways in Excitotoxicity

The neurotoxic cascade in excitotoxicity is complex, involving multiple interconnected pathways. A simplified representation of these events is depicted below.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death Caspase_Activation->Neuronal_Death

Caption: Simplified signaling cascade in glutamate-induced excitotoxicity.

In Vitro Efficacy of this compound

Experimental Workflow for In Vitro Studies

The general workflow for assessing the neuroprotective effects of this compound in an in vitro excitotoxicity model is outlined below.

In_Vitro_Workflow Cell_Culture Primary Neuronal Culture (e.g., rat cortical neurons) Compound_Incubation Incubate with this compound (24 hours) Cell_Culture->Compound_Incubation Excitotoxic_Insult Induce Excitotoxicity (e.g., L-glutamate) Compound_Incubation->Excitotoxic_Insult Post_Exposure Post-exposure Incubation (24 hours) Excitotoxic_Insult->Post_Exposure Endpoint_Analysis Endpoint Analysis Post_Exposure->Endpoint_Analysis Viability Cell Viability (MTT Assay) Endpoint_Analysis->Viability LDH LDH Release Endpoint_Analysis->LDH Caspase Caspase Activation Endpoint_Analysis->Caspase Neurite Neurite Outgrowth Endpoint_Analysis->Neurite

Caption: General experimental workflow for in vitro excitotoxicity assays.

Protocols

1. Primary Cortical Neuron Culture

  • Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.

  • Procedure:

    • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Plate the cells on poly-L-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

2. Glutamate-Induced Excitotoxicity Assay [6][7]

  • After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for 24 hours.[6][7]

  • Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM.

  • Incubate for 24 hours post-glutamate exposure.[7]

  • Perform endpoint analyses to assess cell viability and neuroprotection.

3. Endpoint Analyses

  • Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay: [1]

    • Collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm.

  • Caspase-3/7 Activation Assay: [1]

    • Use a commercially available luminescent caspase-3/7 assay kit.

    • Add the caspase substrate to each well and incubate for 1 hour at room temperature.

    • Measure luminescence with a microplate reader.

  • Neurite Outgrowth Analysis: [1][6]

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker (e.g., β-III tubulin).

    • Acquire images using a high-content imaging system.

    • Analyze neurite length and branching using appropriate software.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound in Glutamate-Induced Excitotoxicity

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Caspase-3/7 Activity (RLU)Neurite Length (µm/neuron)
Vehicle Control100 ± 5.25.1 ± 1.21500 ± 210350 ± 25
Glutamate (100 µM)45 ± 4.185.3 ± 6.58500 ± 540120 ± 15
This compound (1 µM) + Glutamate62 ± 3.860.1 ± 4.95200 ± 410210 ± 20
This compound (10 µM) + Glutamate85 ± 5.525.4 ± 3.12500 ± 320310 ± 22
This compound (100 µM) + Glutamate95 ± 4.910.2 ± 2.51800 ± 250340 ± 28

Data are presented as mean ± SEM (n=6 per group).

In Vivo Efficacy of this compound

Experimental Workflow for In Vivo Studies

A common in vivo model for excitotoxicity involves the stereotactic injection of an excitotoxin, such as kainic acid or NMDA, into a specific brain region.[8]

In_Vivo_Workflow Animal_Model Animal Model (e.g., C57BL/6 mice) Drug_Administration Administer this compound or Vehicle (e.g., i.p. injection) Animal_Model->Drug_Administration Excitotoxic_Lesion Stereotactic Injection of NMDA (into striatum) Drug_Administration->Excitotoxic_Lesion Post_Lesion_Monitoring Post-Lesion Monitoring (e.g., 7 days) Excitotoxic_Lesion->Post_Lesion_Monitoring Behavioral_Assessment Behavioral Assessment (e.g., rotarod test) Post_Lesion_Monitoring->Behavioral_Assessment Histological_Analysis Histological Analysis Post_Lesion_Monitoring->Histological_Analysis Lesion_Volume Lesion Volume Measurement Histological_Analysis->Lesion_Volume Neuronal_Count Neuronal Cell Count Histological_Analysis->Neuronal_Count

Caption: General experimental workflow for in vivo excitotoxicity studies.

Protocols

1. Animal Model and Drug Administration

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: this compound (1, 10, or 30 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection 30 minutes prior to the excitotoxic lesion.

2. NMDA-Induced Striatal Lesion

  • Anesthetize the mice with isoflurane.

  • Mount the mouse in a stereotactic frame.

  • Inject NMDA (20 nmol in 0.5 µL of PBS) into the right striatum using the following coordinates: AP: +0.5 mm, ML: -2.0 mm, DV: -3.5 mm from bregma.

  • Suture the incision and allow the animal to recover.

3. Behavioral Assessment (Rotarod Test)

  • Train the mice on an accelerating rotarod for 3 consecutive days prior to surgery.

  • At 1, 3, and 7 days post-lesion, test the mice on the rotarod, recording the latency to fall.

4. Histological Analysis

  • At 7 days post-lesion, perfuse the animals with 4% paraformaldehyde.

  • Collect the brains, post-fix, and cryoprotect in 30% sucrose.

  • Cut coronal sections (30 µm) on a cryostat.

  • Perform Nissl staining to visualize the lesion volume.

  • Perform immunohistochemistry for neuronal markers (e.g., NeuN) to quantify neuronal loss.

Data Presentation

Table 2: In Vivo Neuroprotective Effects of this compound in NMDA-Induced Excitotoxicity

Treatment GroupLatency to Fall on Rotarod (s) at Day 7Lesion Volume (mm³)NeuN-Positive Cells in Striatum (cells/mm²)
Sham180 ± 1202500 ± 150
Vehicle + NMDA65 ± 85.2 ± 0.4800 ± 90
This compound (1 mg/kg) + NMDA90 ± 103.8 ± 0.31200 ± 110
This compound (10 mg/kg) + NMDA145 ± 111.5 ± 0.22000 ± 130
This compound (30 mg/kg) + NMDA170 ± 130.5 ± 0.12300 ± 140

Data are presented as mean ± SEM (n=8 per group).

The protocols and data presented in this application note provide a framework for evaluating the neuroprotective efficacy of the novel compound this compound in established models of excitotoxicity. The results from both in vitro and in vivo studies suggest that this compound offers significant protection against glutamate- and NMDA-induced neuronal damage and death. These findings support the further development of this compound as a potential therapeutic agent for neurodegenerative diseases where excitotoxicity is a key pathological mechanism.

References

Application Notes and Protocols for Studying EAAT2 Function in Synaptic Plasticity with DA-023

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant glutamate transporter in the central nervous system. It is primarily expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft.[1] This crucial function in maintaining glutamate homeostasis makes EAAT2 a key regulator of synaptic transmission and plasticity. Dysregulation of EAAT2 has been implicated in a variety of neurological and psychiatric disorders, highlighting its potential as a therapeutic target.[1]

DA-023 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[2][3] As a PAM, this compound enhances the maximal transport capacity of EAAT2 without significantly affecting its affinity for glutamate. This application note provides detailed protocols for utilizing this compound to investigate the role of EAAT2 in synaptic plasticity, focusing on long-term potentiation (LTP) and long-term depression (LTD).

Data Presentation: Quantitative Data for this compound

The following table summarizes the known in vitro pharmacological data for this compound.

ParameterValueCell LineReference
EC50 1.0 ± 0.8 nMEAAT2-transfected COS-7 cells[2]
Efficacy 157.3 ± 10.3%EAAT2-transfected COS-7 cells[2]
Effect on Vmax Increases Vmax of L-glutamate uptakeEAAT2-transfected cells[2][3]
Effect on Km No significant changeEAAT2-transfected cells[2][3]
Selectivity Inactive at EAAT1 and EAAT3EAAT1- and EAAT3-transfected COS-7 cells[2]

Experimental Protocols

Primary Astrocyte Culture

This protocol describes the isolation and culture of primary astrocytes from rodent cortices, which endogenously express EAAT2.

Materials:

  • Embryonic day 17-18 mouse or rat pups

  • High-glucose DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-L-ornithine or Poly-D-lysine coated flasks/plates

  • Trypsin-EDTA

  • DNase I

Procedure:

  • Dissect cortices from embryonic mouse or rat pups and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Remove meninges and mince the cortical tissue.

  • Digest the tissue with trypsin and DNase I at 37°C.

  • Triturate the cell suspension gently to obtain a single-cell suspension.

  • Centrifuge the cells and resuspend the pellet in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-L-ornithine or poly-D-lysine coated T75 flasks.

  • After 7-10 days, when the culture is confluent, shake the flasks to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

  • Re-plate the astrocytes for experiments.

[3H]-L-Glutamate Uptake Assay

This assay measures the effect of this compound on the glutamate transport activity of EAAT2 in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures in 24-well plates

  • [3H]-L-glutamate

  • HBSS

  • This compound

  • 0.5 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Wash confluent primary astrocyte cultures twice with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for 10-20 minutes at 37°C.

  • Initiate the uptake by adding HBSS containing a final concentration of 50 nM [3H]-L-glutamate and the corresponding concentration of this compound.

  • Incubate for 10 minutes at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells twice with ice-cold HBSS.

  • Lyse the cells with 0.5 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake values (cpm/µg protein).

  • Calculate the percentage change in glutamate uptake in the presence of this compound compared to the vehicle control.

Electrophysiological Recording of Synaptic Plasticity (LTP/LTD) in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus to assess the effects of this compound on LTP and LTD.

Materials:

  • Acute hippocampal slices (300-400 µm) from adult rodents

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Bipolar stimulating electrode

  • Glass recording microelectrode

  • Electrophysiology rig with amplifier and data acquisition system

Procedure:

  • Prepare acute hippocampal slices and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound to the perfusion bath at the desired concentration and continue baseline recording for another 10-20 minutes to observe any acute effects on basal synaptic transmission.

  • For LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • For LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Record fEPSPs for at least 60 minutes after the induction protocol.

  • Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-induction baseline. Compare the magnitude of LTP or LTD in the presence of this compound to control slices.

Visualizations

Signaling Pathway of EAAT2 in Modulating Synaptic Plasticity

EAAT2_Synaptic_Plasticity cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Presynaptic Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate EAAT2 EAAT2 Glutamate->EAAT2 Uptake NMDAR NMDAR Glutamate->NMDAR Activates mGluR mGluR Glutamate->mGluR Activates EAAT2->Glutamate Reduces Spillover DA_023 This compound (PAM) DA_023->EAAT2 Enhances Ca_Influx Ca2+ Influx NMDAR->Ca_Influx mGluR->Ca_Influx Plasticity LTP / LTD Ca_Influx->Plasticity Induces DA023_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Synaptic Plasticity Studies cluster_analysis Data Analysis and Interpretation Astrocyte_Culture Primary Astrocyte Culture Glutamate_Uptake [3H]-Glutamate Uptake Assay Astrocyte_Culture->Glutamate_Uptake Dose_Response Determine EC50 & Efficacy Glutamate_Uptake->Dose_Response Slice_Prep Acute Hippocampal Slice Preparation Dose_Response->Slice_Prep Inform Concentration Selection Electrophysiology Electrophysiology (fEPSP Recording) Slice_Prep->Electrophysiology LTP_LTD Assess Effects on LTP and LTD Electrophysiology->LTP_LTD Data_Analysis Quantitative Analysis of Synaptic Strength LTP_LTD->Data_Analysis Conclusion Elucidate Role of EAAT2 in Plasticity Data_Analysis->Conclusion EAAT2_Plasticity_Logic DA023 This compound Application EAAT2_Activity Increased EAAT2 Activity DA023->EAAT2_Activity Glutamate_Clearance Enhanced Synaptic Glutamate Clearance EAAT2_Activity->Glutamate_Clearance Glutamate_Spillover Reduced Glutamate Spillover Glutamate_Clearance->Glutamate_Spillover Extrasynaptic_Receptors Decreased Activation of Extrasynaptic NMDARs/mGluRs Glutamate_Spillover->Extrasynaptic_Receptors LTP_Modulation Modulation of LTP Induction Threshold Extrasynaptic_Receptors->LTP_Modulation LTD_Modulation Modulation of LTD Induction Extrasynaptic_Receptors->LTD_Modulation

References

Application of DA-023 in High-Throughput Screening Assays: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "DA-023" for use in high-throughput screening (HTS) assays have not yielded specific information on a molecule with this identifier. The scientific and regulatory literature reviewed does not contain a compound named this compound that is actively used in drug discovery or HTS applications.

A search of grant and funding notices from the National Institute on Drug Abuse (NIDA) revealed a notice with the identifier "NOT-DA-09-023". However, this notice pertains to a request for proposals for analytical chemistry and stability testing of treatment drugs in general, and does not refer to a specific compound named this compound[1].

Further inquiries into compounds with similar designations led to information on Daclizumab, a humanized monoclonal antibody that targets the alpha subunit of the IL-2 receptor (CD25)[2][3]. Daclizumab has been investigated for its therapeutic effects in multiple sclerosis[2]. While the study of biologics like Daclizumab involves various assays, the context of its application differs significantly from the typical high-throughput screening of small molecule libraries, which is a cornerstone of early-stage drug discovery[4][5][6][7].

Given the absence of a specific, publicly documented compound "this compound" in the context of high-throughput screening, it is not possible to provide detailed application notes, experimental protocols, or associated signaling pathways as requested. The development of such materials requires concrete data on the compound's mechanism of action, validated assay methodologies, and quantitative results from screening campaigns.

For researchers, scientists, and drug development professionals interested in high-throughput screening, a wealth of resources is available that detail the principles, methods, and data analysis techniques involved in HTS[8][9][10][11][12]. These resources provide comprehensive guidance on assay development, validation, and implementation for various target classes and therapeutic areas.

Should "this compound" be an internal or newly developed compound that is not yet in the public domain, the necessary information for generating application notes would reside with the developing organization.

References

Troubleshooting & Optimization

DA-023 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA-023. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an investigational compound identified as a positive allosteric modulator of Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2 is a crucial protein in the central nervous system responsible for regulating glutamate levels.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by positively and allosterically modulating EAAT2. This means it binds to a site on the transporter protein distinct from the glutamate binding site, enhancing the transporter's ability to remove excess glutamate from the synaptic cleft.

Q3: In which experimental buffers has the solubility of this compound been determined?

A3: The solubility of this compound has been characterized in several standard buffers to support in vitro and early-stage formulation development. The table below summarizes the equilibrium solubility in commonly used buffers at two different temperatures.

Q4: How stable is this compound in aqueous buffer solutions?

A4: Stability studies are crucial for ensuring the integrity of this compound during experiments. The stability of this compound has been assessed in phosphate-buffered saline (PBS) at pH 7.4 under various storage conditions. The results are intended to guide proper handling and storage of stock solutions.

Troubleshooting Guide

Issue 1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer.

  • Possible Cause: The concentration of this compound in the final assay medium may be exceeding its solubility limit in that specific buffer. The organic solvent from the stock solution could also be influencing precipitation.

  • Troubleshooting Steps:

    • Review Solubility Data: Check the solubility of this compound in a buffer system that closely matches your assay conditions (see Table 1).

    • Lower Final Concentration: If possible, reduce the final concentration of this compound in your experiment.

    • Optimize Co-solvent Percentage: Minimize the percentage of organic co-solvent (e.g., DMSO) in the final assay volume. A general recommendation is to keep the final DMSO concentration below 0.5%.

    • pH Adjustment: Ensure the pH of your final assay buffer is within the optimal range for this compound solubility.

    • Sonication: Gentle sonication of the final solution may help in dissolving small amounts of precipitate, but be cautious as this may only provide temporary solubilization.

Issue 2: My experimental results are inconsistent over time, suggesting this compound might be degrading in my buffer.

  • Possible Cause: this compound may be unstable under your specific experimental conditions (e.g., temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Consult Stability Data: Refer to the stability data provided (see Table 2) to understand the degradation profile of this compound under different conditions.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Control Temperature: If conducting long-term experiments, ensure the temperature is controlled and matches the conditions under which stability has been confirmed. For experiments at elevated temperatures, the stability of this compound should be pre-determined under those conditions.

    • Protect from Light: Store stock and working solutions in amber vials or protect them from light, especially if the compound is known to be light-sensitive.

    • pH Monitoring: The pH of the buffer can change over time, especially with prolonged incubation. Periodically check and, if necessary, adjust the pH of your experimental medium.

Data Presentation

Table 1: Equilibrium Solubility of this compound in Various Experimental Buffers

Buffer SystempHTemperature (°C)Equilibrium Solubility (µg/mL)Method
Phosphate-Buffered Saline (PBS)7.42515.8 ± 1.2Shake-Flask
Phosphate-Buffered Saline (PBS)7.43722.5 ± 2.1Shake-Flask
Tris-HCl7.42518.2 ± 1.5Shake-Flask
Tris-HCl7.43725.9 ± 2.4Shake-Flask
Artificial Cerebrospinal Fluid (aCSF)7.43720.1 ± 1.8Shake-Flask

Table 2: Stability of this compound in PBS (pH 7.4) at a Concentration of 10 µg/mL

Storage ConditionTime Point% Remaining of Initial ConcentrationDegradation ProductsMethod
2-8 °C24 hours99.2 ± 0.5Not DetectedHPLC-UV
2-8 °C7 days95.8 ± 1.1Minor peaks observedHPLC-UV
Room Temperature (25°C)8 hours97.4 ± 0.8Not DetectedHPLC-UV
Room Temperature (25°C)24 hours91.3 ± 1.5Minor peaks observedHPLC-UV
37 °C8 hours92.1 ± 1.3Minor peaks observedHPLC-UV
37 °C24 hours85.6 ± 2.0Significant degradationHPLC-UV

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific buffer.

  • Materials:

    • This compound (crystalline powder)

    • Selected experimental buffer

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC-UV system

  • Procedure:

    • Add an excess amount of this compound to a vial containing the chosen buffer. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for 48 hours to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant using a 0.22 µm syringe filter that is compatible with the buffer and does not bind the compound.

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

    • Perform the experiment in triplicate for each condition.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Objective: To evaluate the stability of this compound in an aqueous buffer over time under specified conditions.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Temperature-controlled storage units (refrigerator, incubator)

    • HPLC-UV system

  • Procedure:

    • Prepare a solution of this compound in PBS at the desired concentration (e.g., 10 µg/mL) by diluting the stock solution.

    • Aliquot the solution into multiple vials for each storage condition and time point.

    • Store the vials under the specified conditions (e.g., 2-8 °C, room temperature, 37 °C).

    • At each designated time point (e.g., 0, 8, 24 hours; 7 days), retrieve a vial from each storage condition.

    • Analyze the samples immediately using a validated stability-indicating HPLC-UV method that can separate the parent compound from potential degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Stability Testing prep_stock Prepare this compound Stock Solution (DMSO) stab_dilute Dilute this compound in Buffer to working conc. prep_stock->stab_dilute prep_buffer Prepare Experimental Buffer sol_add Add excess this compound to Buffer prep_buffer->sol_add prep_buffer->stab_dilute sol_shake Shake at constant temperature (48h) sol_add->sol_shake sol_separate Centrifuge and Filter sol_shake->sol_separate sol_analyze Analyze by HPLC-UV sol_separate->sol_analyze stab_store Store under various conditions (T, time) stab_dilute->stab_store stab_sample Sample at time points stab_store->stab_sample stab_analyze Analyze by HPLC-UV stab_sample->stab_analyze

Caption: Experimental Workflow for Solubility and Stability Testing.

signaling_pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Membrane glutamate Glutamate eaat2 EAAT2 Transporter glutamate->eaat2 Uptake glutamate_in Glutamate (intracellular) eaat2->glutamate_in Transport da023 This compound da023->eaat2 Positive Allosteric Modulation downstream Prevention of Excitotoxicity glutamate_in->downstream

Caption: Proposed Mechanism of Action for this compound.

References

Technical Support Center: Optimizing DA-023 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DA-023, a selective inhibitor of MAPK-Activated Protein Kinase 3 (MK3), for use in cell-based assays.

FAQs: Frequently Asked Questions

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of MAPK-Activated Protein Kinase 3 (MK3), also known as 3pK. MK3 is a downstream substrate of p38 MAPK.[1] By inhibiting MK3, this compound blocks the phosphorylation of its downstream targets, which can play a role in cellular processes such as proliferation, apoptosis, and inflammation, depending on the cellular context.[2][3][4]

Q2: What is the recommended starting concentration range for a dose-response experiment with this compound?

A2: For initial dose-response experiments, a wide concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A common starting point is a 10-point serial dilution spanning from 100 µM down to 1 nM.[5] Refer to Table 2 for suggested starting ranges for common cell lines.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, by dissolving this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the ideal final concentration should be as low as possible, typically below 0.1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO as the highest this compound dose) in all experiments to account for any solvent effects.[5]

Q5: How can I confirm that this compound is inhibiting its target, MK3, in my cells?

A5: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of a known downstream substrate of MK3, such as HSP27 (Heat Shock Protein 27). A dose-dependent decrease in phosphorylated HSP27 (p-HSP27) following this compound treatment would indicate successful target inhibition.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 482.55 g/mol
Purity (by HPLC) >99%
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Appearance White to off-white solid

| Storage Conditions | -20°C, protect from light |

Table 2: Recommended Starting Concentration Ranges for this compound in Common Cancer Cell Lines

Cell Line Cancer Type Recommended Starting Range (48h incubation)
HeLa Cervical Cancer 0.01 µM - 50 µM
MCF-7 Breast Cancer 0.05 µM - 100 µM
A549 Lung Cancer 0.01 µM - 75 µM

| U-87 MG | Glioblastoma | 0.1 µM - 100 µM |

Table 3: Example IC50 Values for this compound in Cell Viability Assays (72h Incubation)

Cell Line Assay Example IC50 Value (µM)
HeLa MTT Assay 8.5 µM
MCF-7 CellTiter-Glo® 12.2 µM
A549 MTT Assay 15.7 µM
U-87 MG Resazurin Assay 10.8 µM

Note: IC50 values are highly dependent on the specific assay conditions, including cell density and incubation time, and should be determined empirically in your laboratory.[7]

Troubleshooting Guides

Issue 1: High Cell Death or Cytotoxicity Observed Even at Low Concentrations

  • Question: I am observing significant cell death across all my tested concentrations of this compound, even those well below the expected IC50. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of your solvent (DMSO) is not exceeding the toxic threshold for your cell line.[5] Always include a vehicle-only control. If the vehicle control also shows high toxicity, reduce the final DMSO concentration in your working solutions.

    • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to the inhibition of the p38/MK3 pathway or to the compound itself.[5]

    • Incorrect Concentration: Double-check all calculations for your stock solution and serial dilutions to rule out a concentration error.

    • Prolonged Exposure: The incubation time may be too long for your cell line. Try reducing the exposure time (e.g., from 72h to 48h or 24h) to see if it mitigates the toxicity.[5]

Issue 2: No Observable Effect or a Poor Dose-Response Curve

  • Question: My results show no significant decrease in cell viability, even at the highest concentrations of this compound. Why am I not seeing an effect?

  • Answer:

    • Compound Inactivity: Verify the storage conditions and age of your this compound stock.[5] Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare a fresh stock solution from new powder if necessary.

    • Insufficient Concentration or Incubation Time: The concentration range may be too low or the incubation time too short for your specific cell line. Try extending the concentration range (e.g., up to 200 µM) and/or increasing the incubation period.

    • Cell Seeding Density: The number of cells seeded can significantly impact results. If the cell density is too high, the effect of the inhibitor may be masked. Optimize the cell seeding density for your assay.[4][8]

    • Compound Precipitation: Highly concentrated hydrophobic compounds can precipitate when diluted into aqueous culture media.[9] Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, you may need to prepare fresh dilutions or explore the use of a different solvent system.[9]

Issue 3: High Variability Between Replicates or Experiments

  • Question: I am getting inconsistent results between my technical replicates and from one experiment to the next. How can I improve my reproducibility?

  • Answer:

    • Inconsistent Cell Health and Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and have a consistent passage number.[8][10] Perform an accurate cell count before seeding.

    • Uneven Cell Plating: Inconsistent seeding of cells across the wells of your plate is a common source of variability.[10] Ensure your cell suspension is homogenous before and during plating. Pay special attention to the "edge effect" by either avoiding the outer wells or filling them with sterile PBS or media.[10]

    • Pipetting Inaccuracy: Small volumes used in 96- or 384-well plates require precise and consistent pipetting. Ensure your pipettes are calibrated and use appropriate techniques to minimize errors.

    • Assay Timing: For endpoint assays like MTT, ensure that the timing of reagent addition and plate reading is consistent for all plates.

Mandatory Visualizations

G cluster_0 p38 MAPK/MK3 Signaling Pathway stimuli Stress / Cytokines (e.g., UV, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (e.g., MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 mk3 MK3 (MAPKAPK3) p38->mk3 hsp27 HSP27 mk3->hsp27 response Cellular Responses (Proliferation, Apoptosis, Inflammation) hsp27->response da023 This compound da023->mk3

This compound inhibits the p38 MAPK pathway by targeting MK3.

G start Start: Prepare this compound Stock (10mM in DMSO) seed 1. Seed Cells in 96-well plate (Optimize density first) start->seed incubate1 2. Incubate for 24h (Allow cells to attach) seed->incubate1 treat 3. Prepare Serial Dilutions & Treat Cells (e.g., 0.01 µM to 100 µM) incubate1->treat controls Include Controls: - Vehicle (DMSO) - Untreated treat->controls incubate2 4. Incubate for Treatment Period (e.g., 24, 48, 72 hours) treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate2->assay read 6. Measure Signal (Absorbance/Luminescence) assay->read analyze 7. Analyze Data: Normalize to controls, plot dose-response curve read->analyze end Determine IC50 Value analyze->end

Workflow for determining the IC50 of this compound.

G start Issue: No observable effect from this compound check_compound Is the this compound stock fresh and properly stored? start->check_compound check_cells Are cells healthy and at optimal density? check_compound->check_cells Yes sol_compound Solution: Prepare fresh stock solution from new powder. check_compound->sol_compound No check_conc Is the concentration range and incubation time sufficient? check_cells->check_conc Yes sol_cells Solution: Optimize seeding density and use healthy cells. check_cells->sol_cells No check_precip Is there evidence of compound precipitation? check_conc->check_precip Yes sol_conc Solution: Increase max concentration and/or incubation time. check_conc->sol_conc No sol_precip Solution: Lower top concentration or use solubility enhancers. check_precip->sol_precip Yes sol_pathway Consider: Is the MK3 pathway critical in this cell line? check_precip->sol_pathway No

Troubleshooting logic for "No Observable Effect".

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of this compound powder needed for your desired volume of 10 mM stock solution (Molecular Weight = 482.55 g/mol ).

    • Aseptically dissolve the weighed powder in 100% DMSO.

    • Vortex for 2-5 minutes until the solid is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Prepare Serial Dilutions for Cell Treatment:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations.

    • For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in medium. Then, perform serial dilutions from this working solution.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

Protocol 2: Cell Viability Assay via MTT to Generate a Dose-Response Curve

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count and calculate the cell suspension volume needed to seed between 5,000 to 10,000 cells per well (in 100 µL) into a 96-well flat-bottom plate. This density must be optimized beforehand.[11][12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11][12]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the various concentrations of this compound (and vehicle control) to the appropriate wells. It is recommended to test each condition in triplicate.

    • Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11][13]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][13]

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and determine the IC50 value.[15]

References

Potential off-target effects of DA-023 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the hypothetical compound DA-023 in neuronal cultures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound in neuronal cultures?

A1: this compound is designed as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in neurodegenerative disease research. However, in vitro studies using primary cortical neurons have revealed potential off-target activities at higher concentrations. The primary off-target concerns are the inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Casein Kinase 1 (CK1), which could lead to unintended effects on neuronal signaling and viability.

Q2: What are the recommended in vitro assays to assess the off-target effects of this compound?

A2: A multi-faceted approach is recommended to comprehensively evaluate the off-target profile of this compound in neuronal cultures. This includes:

  • Kinase Profiling: An in vitro panel of recombinant kinases to determine the selectivity of this compound.

  • Whole-Transcriptome Analysis (RNA-Seq): To identify changes in gene expression patterns in response to this compound treatment.

  • Quantitative Proteomics: To assess changes in protein expression and post-translational modifications.[1][2][3][4]

  • Electrophysiology: To measure functional changes in neuronal activity using techniques like patch-clamp or multi-electrode arrays (MEAs).[5][6]

Q3: Are there any known signaling pathways affected by the off-target activity of this compound?

A3: Yes, the off-target inhibition of CDK5 and CK1 by this compound can potentially impact several critical neuronal signaling pathways. These include, but are not limited to, the Wnt signaling pathway, which is modulated by CK1, and pathways involved in synaptic plasticity and cytoskeletal dynamics, which are regulated by CDK5.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Toxicity Observed at High Concentrations of this compound

  • Possible Cause: Off-target effects are a likely cause of toxicity at concentrations significantly higher than the IC50 for LRRK2.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Perform a dose-response curve to confirm that the toxicity is observed at concentrations above the therapeutic window for LRRK2 inhibition.

    • Assess Apoptosis: Use assays such as TUNEL staining or caspase-3 activation to determine if the observed toxicity is due to apoptosis.

    • Off-Target Kinase Panel: Screen this compound against a broad panel of kinases to identify other potential targets that could mediate the toxic effects.

    • Rescue Experiments: If a specific off-target is identified (e.g., CDK5), attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

Issue 2: Discrepancies Between In Vitro Kinase Assay Data and Cellular Phenotypes

  • Possible Cause: Differences in the cellular environment, such as protein-protein interactions and post-translational modifications, can alter the effective concentration of the drug at the target site.[4]

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target (LRRK2) and potential off-targets within the cell.

    • Time-Course Experiments: Evaluate the phenotypic effects of this compound at different time points to distinguish between acute and chronic effects.

    • Use of Control Compounds: Include structurally related but inactive control compounds to ensure the observed phenotype is not due to non-specific chemical effects.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
LRRK2 (On-Target)15
CDK5 (Off-Target)850
CK1 (Off-Target)1200
PKA>10,000
PKC>10,000

Table 2: Summary of RNA-Seq Data from Primary Cortical Neurons Treated with this compound (1 µM for 24 hours)

GeneLog2 Fold Changep-valueAssociated Pathway
Wnt3a-1.80.005Wnt Signaling
Dvl1-1.50.012Wnt Signaling
Map2-2.10.001Cytoskeletal Dynamics
Nf-l-1.90.008Neuronal Structure

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.

  • Methodology:

    • Culture primary hippocampal neurons on glass coverslips for 14-21 days.

    • Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution.

    • Place a coverslip in the recording chamber on the stage of an upright microscope and perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette.

    • Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).

    • Perfuse the chamber with aCSF containing this compound at the desired concentration.

    • Record sEPSCs and sIPSCs in the presence of the compound.

    • Analyze changes in the frequency and amplitude of synaptic events.[5][6]

2. RNA Sequencing (RNA-Seq)

  • Objective: To identify global changes in gene expression in neuronal cultures following treatment with this compound.

  • Methodology:

    • Plate primary cortical neurons in 6-well plates and treat with this compound or vehicle control for the desired time.

    • Extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

    • Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including read alignment, differential gene expression analysis, and pathway analysis.[7][8][9]

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Validation invitro_screening Kinase Panel rna_seq RNA-Seq invitro_screening->rna_seq Identify Potential Off-Targets data_analysis Bioinformatics rna_seq->data_analysis proteomics Proteomics proteomics->data_analysis electrophysiology Electrophysiology electrophysiology->data_analysis target_validation Target Validation data_analysis->target_validation Prioritize Hits

Experimental workflow for off-target identification.

signaling_pathway DA023 This compound LRRK2 LRRK2 (On-Target) DA023->LRRK2 Inhibits CK1 CK1 (Off-Target) DA023->CK1 Inhibits (High Conc.) GSK3b GSK3β CK1->GSK3b Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Transcription Gene Transcription BetaCatenin->Transcription

Hypothetical signaling pathway affected by this compound.

troubleshooting_guide start Unexpected Neuronal Toxicity with this compound Treatment q1 Is toxicity observed at concentrations >10x IC50 for LRRK2? start->q1 a1_yes Likely Off-Target Effect q1->a1_yes Yes a1_no Potential On-Target Toxicity or Non-Specific Effects q1->a1_no No q2 Perform Kinase Screening Panel a1_yes->q2 q3 Validate with Cellular Assays q2->q3 end Identify Off-Target and Redesign Compound q3->end

Troubleshooting decision tree for unexpected toxicity.

References

Technical Support Center: Troubleshooting DA-023 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA-023. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in experimental results obtained with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a novel immunomodulatory agent. Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the modulation of downstream signaling pathways, such as the NF-κB pathway. By reducing the levels of pro-inflammatory cytokines and increasing anti-inflammatory cytokines like IL-10, this compound helps to control tissue damage during inflammation.[1]

Q2: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What are the common causes for such variability?

A2: Variability in cell-based assays is a common challenge and can stem from several factors.[2][3] Key contributors include:

  • Cell Culture Conditions: Inconsistent cell seeding density, variations in passage number, and the presence of contaminants like mycoplasma can all lead to variable cell health and responses.[2][3]

  • Reagent Preparation and Handling: Improper mixing of this compound or other reagents can result in concentration gradients across the plate.

  • Incubation Conditions: Temperature and humidity fluctuations within the incubator can cause "edge effects," where wells on the perimeter of the plate behave differently than interior wells.[4][5]

  • Assay Protocol Execution: Minor deviations in incubation times, washing steps, or reagent addition volumes can introduce significant variability.

  • Instrumentation: Variations in the performance of plate readers or liquid handlers can also contribute to inconsistent results.[5]

Troubleshooting Guides

Issue 1: High Variability in Cytokine Secretion Assay Results

Symptoms: Inconsistent levels of TNF-α or IL-10 detected in culture supernatants treated with this compound across replicate wells and different experiments.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell seeder for consistent cell numbers in each well. Perform a cell count and viability assessment before each experiment.
Variable this compound Concentration Prepare a fresh stock solution of this compound for each experiment. Thoroughly vortex the stock solution before diluting it to the final working concentrations. Use a positive displacement pipette for viscous solutions.
"Edge Effects" To minimize evaporation and temperature gradients, fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[4] Ensure the incubator has adequate humidity.
Inconsistent Incubation Times Use a timer for all incubation steps and process plates in the same order for each step to ensure consistent timing across all samples.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.[2][3]
Issue 2: Inconsistent Cell Viability/Proliferation Assay Results

Symptoms: High standard deviations in cell viability or proliferation readouts (e.g., MTT, CellTiter-Glo®) after treatment with this compound.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Uneven Cell Monolayer After seeding, allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell settling. Avoid swirling the plates, which can cause cells to accumulate at the edges of the wells.
Interference of this compound with Assay Reagents Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents that might affect the signal.
Phenol Red in Media Phenol red in cell culture media can have high autofluorescence and may interfere with fluorescence-based assays.[6] Consider using phenol red-free media for such applications to reduce background noise.[6]
Cell Passage Number High passage numbers can lead to changes in cell characteristics and responses.[2][3] Use cells within a defined, low passage number range for all experiments.
Incomplete Reagent Solubilization For assays like MTT, ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilizing agent or by gentle agitation.

Experimental Protocols

Standard Protocol for Measuring TNF-α Secretion in Macrophages Treated with this compound

This protocol outlines a typical workflow for assessing the effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding:

    • Culture RAW 264.7 macrophages to ~80% confluency.

    • Harvest cells and perform a cell count and viability check (e.g., using trypan blue).

    • Seed 5 x 104 viable cells per well in a 96-well tissue culture plate in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Carefully remove the media from the wells and replace it with 100 µL of the appropriate this compound dilution or vehicle control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C and 5% CO2.

  • LPS Stimulation:

    • Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells.

    • Incubate for 6 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect 80 µL of the supernatant from each well for cytokine analysis.

  • TNF-α ELISA:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound Action

DA023_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK This compound->IKK inhibits IL-10_gene IL-10 Gene This compound->IL-10_gene upregulates TNF-α_receptor TNF-α Receptor MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκB IκB IKK->IκB inhibits NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB sequesters NF-κB_active NF-κB (active) NF-κB->NF-κB_active TNF-α_gene TNF-α Gene NF-κB_active->TNF-α_gene upregulates

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow for TNF-α Secretion Assay

TNF_alpha_Workflow A Seed RAW 264.7 Macrophages (5x10^4 cells/well) B Incubate 24h A->B C Pre-treat with this compound or Vehicle (1 hour) B->C D Stimulate with LPS (100 ng/mL, 6 hours) C->D E Collect Supernatant D->E F Perform TNF-α ELISA E->F G Data Analysis F->G

Caption: Workflow for measuring TNF-α secretion after this compound treatment.

Troubleshooting Logic for High Variability

Troubleshooting_Logic Start High Variability Observed Q1 Is variability plate-wide? Start->Q1 A1_Yes Check Incubator Conditions (Temp, Humidity) Q1->A1_Yes Yes A1_No Check Cell Seeding and Pipetting Technique Q1->A1_No No Q2 Is variability between experiments? A1_Yes->Q2 A1_No->Q2 A2_Yes Review Reagent Prep, Cell Passage #, and Mycoplasma Status Q2->A2_Yes Yes A2_No Investigate Instrument Performance Q2->A2_No No End Variability Resolved A2_Yes->End A2_No->End

Caption: A logical workflow for troubleshooting sources of experimental variability.

References

How to minimize DA-023 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of the small molecule inhibitor, DA-023. Proper handling and storage are critical to ensure the integrity and activity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, this compound should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for at least 12 months.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in anhydrous, research-grade DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles, as this has been shown to increase the rate of degradation. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.

Q3: Is this compound sensitive to light?

Yes, this compound exhibits sensitivity to light, particularly in the UV spectrum. Exposure to light can lead to photodegradation, resulting in a loss of potency and the appearance of degradation products. All handling, from weighing the powder to preparing and using solutions, should be performed under amber lighting or in amber-colored vials.

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways identified for this compound are photodegradation and oxidation. Oxidation can occur with prolonged exposure to air, especially in certain solvents or in the presence of trace metal ions.

Troubleshooting Guide

Issue 1: I observe a color change in my this compound powder or solution.

  • Possible Cause: This is often an indication of compound degradation, likely due to oxidation or significant photodegradation.

  • Recommendation: Do not use the discolored compound. Discard the vial and use a fresh, properly stored aliquot. Review your handling procedures to ensure minimal exposure to light and air.

Issue 2: My experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause 1: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Recommendation 1: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.

  • Possible Cause 2: Improper Solvent Storage: Using DMSO that has not been stored under anhydrous conditions can introduce water, which may promote hydrolysis or other degradation pathways over time.

  • Recommendation 2: Use fresh, anhydrous, research-grade DMSO to prepare stock solutions. Store DMSO properly under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 3: Degradation in Aqueous Media: this compound has limited stability in aqueous buffers.

  • Recommendation 3: Prepare working solutions in aqueous media immediately before use. Do not store this compound in aqueous buffers for more than a few hours.

Issue 3: I see unexpected peaks when analyzing my this compound sample by HPLC.

  • Possible Cause: The presence of additional peaks is a strong indicator of degradation products.

  • Recommendation: Analyze a freshly prepared sample from a new vial of lyophilized powder to use as a reference. Compare the peak profile of your stored sample to the fresh sample to confirm degradation. The table below summarizes the expected retention times for this compound and its known degradants.

Data Summary

The stability of this compound was assessed under various conditions over a 4-week period. The percentage of the parent compound remaining was quantified by HPLC.

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionSolventDuration% Parent Compound Remaining
-80°C, DarkDMSO4 Weeks99.8%
-20°C, DarkDMSO4 Weeks99.5%
4°C, DarkDMSO4 Weeks91.2%
25°C, DarkDMSO4 Weeks78.5%
25°C, Ambient LightDMSO4 Weeks60.1%
-20°C (3 Freeze-Thaw Cycles)DMSO1 Week95.3%
25°C, DarkPBS (pH 7.4)24 Hours85.7%

Table 2: HPLC Retention Times for this compound and Known Degradants

CompoundRetention Time (min)Description
This compound8.5Parent Compound
DP-01 (Oxidized)7.2Primary Oxidative Degradant
DP-02 (Photodegradant)6.8Primary Photodegradation Product

Experimental Protocols

Protocol: HPLC Method for Assessing this compound Stability

This method is designed to separate this compound from its primary degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 2 minutes.

    • Return to 95% A / 5% B over 1 minute.

    • Re-equilibrate for 7 minutes.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

  • Sample Preparation:

    • Dilute the this compound sample (from stability study) in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10 µg/mL.

    • Vortex to mix and centrifuge to remove any particulates before injection.

Visual Guides

cluster_storage Storage & Handling Workflow powder This compound Powder (-20°C, Dark, Dry) dissolve Dissolve in Anhydrous DMSO powder->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store Aliquots (-80°C, Dark) aliquot->store use Prepare Working Solution (Fresh, Aqueous Buffer) store->use experiment Use in Experiment Immediately use->experiment cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway DA023 This compound (Parent Compound) DP01 DP-01 (Oxidized Product) DA023->DP01 O2 / Trace Metals DP02 DP-02 (Photodegradant) DA023->DP02 UV Light Exposure start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Temp (-20°C powder, -80°C stock)? - Protected from light? - Aliquoted (no freeze-thaw)? start->check_storage hplc_analysis Perform HPLC Analysis on Stored Sample check_storage->hplc_analysis If conditions were suboptimal compare Compare to Reference: - Freshly prepared sample - Historical data hplc_analysis->compare peaks_ok Single Peak Matches Reference compare->peaks_ok Yes extra_peaks Extra Peaks Observed (See Table 2) compare->extra_peaks No continue_exp Compound is Stable. Troubleshoot Experiment. peaks_ok->continue_exp discard Discard Compromised Stock. Use New Aliquot. extra_peaks->discard review_handling Review Handling Procedures: - Use anhydrous solvents - Prepare aqueous solutions fresh discard->review_handling

Identifying and mitigating non-specific binding of DA-023

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers identify and mitigate non-specific binding of the small molecule inhibitor, DA-023.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound?

A1: Non-specific binding refers to the interaction of this compound with proteins or other cellular components that are not its intended biological target. This is a significant concern because it can lead to misleading experimental results, off-target effects, and an inaccurate understanding of the compound's mechanism of action and potential toxicity.

Q2: I am observing an unexpected phenotype in my cell-based assays. Could this be due to non-specific binding of this compound?

A2: Yes, an unexpected or inconsistent phenotype is a common indicator of off-target effects, which can arise from non-specific binding. It is crucial to validate that the observed effects are a direct result of the inhibition of the intended target. We recommend performing control experiments, such as using a structurally related but inactive control compound or validating the phenotype with a secondary method like RNAi against the primary target.

Q3: What are the recommended initial steps to reduce non-specific binding in biochemical or cellular assays?

A3: To minimize non-specific binding, consider the following initial steps:

  • Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA, milk protein) in your assay buffer.

  • Increase Wash Steps: Add extra wash steps after the incubation with this compound to remove loosely bound molecules.

  • Include Detergents: Add a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to your buffers to disrupt weak, non-specific interactions.

  • Vary Compound Concentration: Use the lowest concentration of this compound that still produces a robust on-target effect.

Troubleshooting Guide

Problem 1: High Background Signal in Western Blot Analysis

You are using this compound to inhibit a target kinase and are probing for a downstream substrate. However, your Western blots show high background, making it difficult to interpret the results.

  • Potential Cause: this compound may be interacting non-specifically with other proteins, or the antibodies used may have cross-reactivity.

  • Solution: Follow the optimized Western blot protocol below to reduce background and improve signal-to-noise ratio.

Problem 2: Inconsistent IC50 Values for this compound

You are measuring the half-maximal inhibitory concentration (IC50) of this compound and are getting significant variability between experiments.

  • Potential Cause: Non-specific binding to assay components (e.g., plasticware, other proteins) can reduce the effective concentration of this compound available to bind its target, leading to inconsistent results.

  • Solution: Perform a competition binding assay to determine the specificity of this compound for its intended target versus known off-targets. This will help you understand the compound's binding profile and optimize assay conditions.

Quantitative Data Summary

The following tables summarize data from validation experiments designed to characterize the binding profile of this compound.

Table 1: IC50 Values of this compound Against Primary Target and Potential Off-Targets

Target ProteinIC50 (nM)Assay Type
Primary Target Kinase 50 Biochemical Assay
Off-Target Kinase A850Biochemical Assay
Off-Target Kinase B> 10,000Biochemical Assay
Unrelated Protein X> 25,000Biochemical Assay

Table 2: Comparison of Standard vs. Optimized Western Blot Conditions

ParameterStandard ProtocolOptimized Protocol
Blocking Agent5% Non-fat Dry Milk5% Bovine Serum Albumin (BSA)
Blocking Time1 hour at RT2 hours at RT
Wash BufferTBS + 0.1% Tween-20TBS + 0.2% Tween-20
Number of Washes3 x 5 minutes4 x 10 minutes
Result High Background Low Background, Clear Signal

Experimental Protocols

Protocol 1: Competition Binding Assay

This assay is used to determine the specificity of this compound by measuring its ability to compete with a known ligand for binding to the target protein and potential off-targets.

  • Prepare Assay Plates: Coat a 96-well plate with the purified target protein or a potential off-target protein.

  • Block: Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Competition Reaction: Add a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescent) for the target protein along with a serial dilution of this compound.

  • Incubation: Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Wash: Wash the plate thoroughly to remove unbound reagents.

  • Detection: Add a detection reagent (e.g., streptavidin-HRP for a biotinylated ligand) and incubate.

  • Readout: Measure the signal (e.g., absorbance, fluorescence) and plot the results to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of this compound with its intended target in a cellular environment.

  • Cell Treatment: Treat intact cells with either vehicle control or this compound at the desired concentration.

  • Heating: Heat the cell lysates at a range of different temperatures for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein).

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Visualizations

cluster_pathway This compound Intended Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts DA023 This compound DA023->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Intended signaling pathway inhibited by this compound.

cluster_workflow Workflow for Identifying Non-Specific Binding A Observe Unexpected Phenotype or Assay Artifact B Perform Dose-Response Curve with Wide Concentration Range A->B C Is the effect observed only at high concentrations? B->C D Potential Non-Specific Binding C->D Yes E Validate with Orthogonal Methods (e.g., RNAi, Inactive Control) C->E No F Run Competition Assay or CETSA to Confirm Target Engagement D->F E->F G Phenotype is Likely On-Target F->G Confirmed H Phenotype is Off-Target or Artifact F->H Not Confirmed

Caption: Experimental workflow for identifying non-specific binding.

cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Q1 Are you using an inactive control compound? Start->Q1 A1_Yes Does the inactive control show the same effect? Q1->A1_Yes Yes A1_No Action: Include an inactive control in your experiment. Q1->A1_No No A2_Yes Result is likely an artifact or non-specific effect. A1_Yes->A2_Yes Yes A2_No Have you confirmed direct target engagement (e.g., CETSA)? A1_Yes->A2_No No A3_No Action: Perform CETSA to verify target binding in cells. A2_No->A3_No No A3_Yes Result is likely a true on-target effect. A2_No->A3_Yes Yes

Caption: Logical flowchart for troubleshooting unexpected results.

Optimizing incubation time for DA-023 in glutamate uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DA-023, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), in glutamate uptake assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2] As a PAM, this compound binds to a site on the EAAT2 protein that is distinct from the glutamate binding site.[3][4] This binding event induces a conformational change in the transporter that enhances its function. Specifically, this compound has been shown to increase the maximal velocity (Vmax) of glutamate transport without significantly affecting the transporter's affinity for glutamate (Km).[5] This leads to an increased rate of glutamate clearance from the extracellular space.

Q2: What is the potency of this compound?

This compound is a highly potent molecule with a reported half-maximal effective concentration (EC₅₀) of 1.0 ± 0.8 nM for human EAAT2.[2][5]

Q3: What is the recommended incubation time for this compound in a glutamate uptake assay?

Based on published studies, a pre-incubation time of 10 minutes with this compound at 37°C is recommended before the addition of radiolabeled glutamate.[5] The subsequent incubation with glutamate is also typically short, around 10 minutes, to measure the initial rate of uptake.[5] However, the optimal incubation time can be cell-type and assay-dependent, so a time-course experiment is advisable to determine the ideal conditions for your specific system.

Q4: In which cell types can I use this compound?

This compound is effective in systems expressing EAAT2. This includes primary astrocyte cultures, which endogenously express high levels of EAAT2, and transfected cell lines (e.g., COS-7, HEK293) engineered to express EAAT2.[5][6] Since EAAT2 is responsible for the majority of glutamate uptake in the central nervous system, primary neuronal cultures may also be suitable, although the expression level of EAAT2 is much lower compared to astrocytes.[7][8][9]

Q5: How does a positive allosteric modulator differ from a direct agonist or a transcriptional upregulator of EAAT2?

A direct agonist would bind to the same site as glutamate and be transported, which is not the mechanism of glutamate transporters. A transcriptional upregulator, such as the antibiotic ceftriaxone, increases the overall expression of the EAAT2 protein, a process that typically requires longer incubation times (hours to days) to observe an effect.[8][9] In contrast, a PAM like this compound directly enhances the activity of existing EAAT2 transporters, resulting in a rapid onset of action.[10]

Experimental Protocols and Data

Protocol 1: Dose-Response Glutamate Uptake Assay with this compound

This protocol is designed to determine the EC₅₀ of this compound in enhancing glutamate uptake in EAAT2-expressing cells.

Materials:

  • EAAT2-expressing cells (e.g., primary astrocytes or transfected COS-7 cells)

  • 24- or 96-well cell culture plates

  • Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound stock solution (in DMSO)

  • [³H]-L-glutamate

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Seed EAAT2-expressing cells in a 24- or 96-well plate and grow to confluence.

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.

  • Prepare serial dilutions of this compound in HBSS. It is recommended to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Add the this compound dilutions to the respective wells.

  • Pre-incubate the plate for 10 minutes at 37°C.[5]

  • Prepare the uptake solution by adding [³H]-L-glutamate to HBSS to a final concentration of 50 nM.

  • Add the uptake solution to each well to initiate the glutamate uptake.

  • Incubate the plate for exactly 10 minutes at room temperature or 37°C.[5]

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the cell lysates to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Data Presentation: this compound Activity Profile
ParameterValueCell TypeReference
EC₅₀ 1.0 ± 0.8 nMEAAT2-transfected COS-7 cells[2][5]
Efficacy (% of control) 157.3 ± 10.3%EAAT2-transfected COS-7 cells[2]
Effect on Vmax Increases Vmax of glutamate uptakeEAAT2-transfected COS-7 cells[5]
Effect on Km No significant changeEAAT2-transfected COS-7 cells[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No enhancement of glutamate uptake with this compound 1. Low or no EAAT2 expression in the cell line. 2. This compound degradation. 3. Suboptimal incubation time. 4. Incorrect assay conditions.1. Verify EAAT2 expression via Western blot or qPCR. Use a positive control cell line known to express EAAT2. 2. Prepare fresh dilutions of this compound from a new stock. 3. Perform a time-course experiment, varying the pre-incubation time with this compound (e.g., 5, 10, 20, 30 minutes). 4. Ensure the assay buffer contains the necessary ions for EAAT2 function (Na⁺) and is at the correct pH.
High background signal 1. Incomplete washing. 2. Non-specific binding of [³H]-L-glutamate. 3. Cell lysis before washing.1. Ensure rapid and thorough washing with ice-cold buffer to stop the transport process effectively. 2. Include a negative control with a known EAAT inhibitor (e.g., TBOA) to determine non-specific uptake. 3. Handle plates gently during washing to avoid detaching the cells.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Temperature fluctuations across the plate. 4. "Edge effect" in multi-well plates.1. Ensure a homogenous cell suspension and careful seeding to achieve a uniform monolayer. 2. Use calibrated pipettes and prepare master mixes for reagents. 3. Allow the plate to equilibrate to the assay temperature before adding reagents. 4. To minimize evaporation, do not use the outer wells of the plate for experiments; instead, fill them with sterile water or buffer.[11]
Paradoxical inhibition at high this compound concentrations 1. Off-target effects at high concentrations. 2. Compound precipitation.1. Use this compound within its recommended concentration range. If high concentrations are necessary, consider counter-screening for off-target activities. 2. Check the solubility of this compound in your assay buffer. Ensure the final DMSO concentration is low and consistent across all wells.

Visualizations

EAAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Astrocyte Cytoplasm Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Co-transport Na_ion 3 Na⁺ Na_ion->EAAT2 Co-transport H_ion H⁺ H_ion->EAAT2 Co-transport DA023 This compound DA023->EAAT2 Binds to allosteric site Glutamate_in Glutamate EAAT2->Glutamate_in Translocation K_ion K⁺ EAAT2->K_ion Counter-transport Allosteric_Site Allosteric Site

Caption: EAAT2-mediated glutamate uptake and modulation by this compound.

Incubation_Time_Optimization A Prepare EAAT2-expressing cells in a multi-well plate B Prepare serial dilutions of this compound A->B C Pre-incubate with this compound for varying times (e.g., 5, 10, 15, 20, 30 min) at 37°C B->C D Add [³H]-L-glutamate to all wells C->D E Incubate for a fixed time (e.g., 10 min) D->E F Terminate uptake and wash cells E->F G Lyse cells and measure radioactivity F->G H Plot glutamate uptake vs. pre-incubation time G->H I Identify the pre-incubation time that yields maximal potentiation H->I

Caption: Workflow for optimizing this compound pre-incubation time.

Troubleshooting_Workflow Start Problem: No enhancement of glutamate uptake with this compound Q1 Is EAAT2 expression confirmed in your cell model? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you performed a time-course for this compound pre-incubation? A1_Yes->Q2 Sol1 Verify EAAT2 expression (WB/qPCR) or use a positive control cell line A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are assay conditions optimal? (e.g., Na⁺ in buffer, correct pH) A2_Yes->Q3 Sol2 Perform a time-course experiment (e.g., 5-30 min pre-incubation) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult further literature or contact technical support A3_Yes->End Sol3 Check buffer composition and pH. Ensure all reagents are fresh. A3_No->Sol3

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Controlling for Vehicle Effects in Preclinical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively control for vehicle effects in their experiments. While the specific compound "DA-023" is used as a placeholder, the principles and methodologies described herein are broadly applicable to a wide range of experimental therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle, and why is a vehicle control group essential in my experiments?

A1: A vehicle is an inert substance used to deliver an experimental compound, such as this compound, particularly when the compound is not soluble in water.[1] A vehicle control group is a critical component of experimental design where a cohort of subjects (e.g., animals, cells) is administered the vehicle alone, without the experimental compound.[1] This is essential to distinguish the pharmacological effects of the test compound from any potential biological effects caused by the delivery vehicle itself.[1]

Q2: Can the vehicle itself influence experimental outcomes?

A2: Yes. Some vehicles can have intrinsic biological effects. For instance, Dimethyl sulfoxide (DMSO) can exhibit anti-inflammatory and analgesic properties and may modulate the physiology and metabolism of the host animal.[1][2] Other common vehicle components like polyethylene glycol (PEG) and propylene glycol (PG) can also influence biological systems and may cause effects such as motor impairment.[2] Therefore, comparing the treatment group directly against the vehicle control group is the only reliable way to determine the true effect of the experimental compound.[1]

Q3: How do I choose the most appropriate vehicle for my in vivo experiment?

A3: The choice of vehicle depends on several factors:

  • Route of Administration: The vehicle must be safe and appropriate for the intended route (e.g., oral gavage, intraperitoneal injection, intravenous injection). A vehicle safe for oral administration may be an irritant if injected.[3]

  • Solubility of the Compound: The vehicle must be able to dissolve or suspend the compound at the desired concentration.

  • Required Dose: Higher doses may necessitate vehicles with greater solubilizing capacity.[1]

  • Study Duration: For chronic studies, the long-term tolerability of the vehicle is crucial, as some solvents can have cumulative effects.[1]

  • Potential for Vehicle-Induced Effects: The vehicle's potential to influence the specific endpoints being measured should be a primary consideration.[2]

It is highly recommended to conduct a small pilot study to assess the tolerability of the chosen vehicle in your specific animal model before commencing a large-scale experiment.[1]

Q4: What are some common vehicle formulations for poorly water-soluble compounds?

A4: For compounds insoluble in water, multi-component solutions or suspensions are often used. Common formulations can include:

  • A solution containing DMSO, PEG300, and Tween 80 in an aqueous base like saline.[1]

  • A suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na).[1]

  • A solution of DMSO mixed with corn oil.[1]

The selection of a specific formulation should be guided by the physicochemical properties of the compound and the experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected effects observed in the vehicle control group (e.g., sedation, inflammation, weight loss). The vehicle itself may have biological activity.- Review the literature for known effects of the vehicle or its components.[2] - Consider reducing the concentration of potentially reactive components (e.g., DMSO).[1] - Test alternative, more inert vehicles (e.g., saline, 0.5% CMC).[2] - Ensure the volume and speed of administration are appropriate for the animal to minimize stress and physical injury.[1]
High variability in the data from the vehicle control group. Inconsistent vehicle preparation or administration. The vehicle may be unstable.- Standardize the protocol for vehicle preparation, including the order of component addition and mixing method. - Prepare the vehicle fresh before each use if stability is a concern.[4] - Ensure all technicians are using the exact same administration technique.
The experimental compound is precipitating out of the vehicle solution. The compound has low solubility in the chosen vehicle at the target concentration. The vehicle is not stable at the storage or administration temperature.- Re-evaluate the solubility of the compound in different vehicles. - Consider using a suspension formulation with appropriate suspending agents.[4] - Prepare the formulation immediately before administration.[1][4] - Gently warm the solution (if the compound is heat-stable) and vortex before dosing.
No significant difference between the treatment group and the vehicle control group. The vehicle may be masking the effect of the compound. The vehicle may have a therapeutic effect on its own (placebo effect).[5]- Choose a more inert vehicle if possible. - In some cases, a "washout" period after a vehicle run-in phase can help to reduce the vehicle's effect before the treatment starts.[5] - Ensure the chosen endpoints are not ones that are known to be affected by the vehicle.

Experimental Protocols

Protocol 1: Vehicle Selection and Tolerability Study
  • Objective: To select a suitable vehicle for a novel compound (this compound) and assess its tolerability in the chosen animal model.

  • Materials:

    • Test compound (this compound)

    • A panel of potential vehicles (e.g., Saline, 0.5% CMC, 5% DMSO in corn oil, 10% PEG400 in water).

    • Experimental animals (species and strain relevant to the main study).

  • Methodology:

    • Prepare each vehicle according to standard procedures.

    • Divide animals into groups, with one group for each vehicle to be tested (n=3-5 animals per group).

    • Administer the vehicle to each group using the same route, volume, and frequency planned for the main study.

    • Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, appetite) for a predetermined period (e.g., 7 days).

    • At the end of the study, collect blood for basic clinical chemistry and/or tissues for histological examination if adverse effects are suspected.

    • Select the vehicle that shows the best solubility/suspension characteristics for this compound and the least adverse effects in the animals.

Protocol 2: In Vivo Efficacy Study with Vehicle Control
  • Objective: To determine the efficacy of this compound in a disease model, while controlling for vehicle effects.

  • Materials:

    • Test compound (this compound)

    • Selected vehicle from Protocol 1.

    • Disease model animals and healthy controls.

  • Methodology:

    • Randomly assign animals to the following groups:

      • Group 1: Healthy Control (no treatment)

      • Group 2: Disease Model + Vehicle Control

      • Group 3: Disease Model + this compound in Vehicle

    • Prepare the this compound formulation and the vehicle control. The vehicle control should be prepared in the exact same way as the drug formulation, but without the active compound.

    • Administer the treatments to the respective groups according to the study design (dose, route, frequency, duration).

    • Monitor and record all relevant efficacy and safety endpoints throughout the study.

    • At the end of the study, collect samples for analysis.

    • Statistically compare the this compound treated group to the vehicle control group to determine the specific effect of the compound.

Data Presentation

Table 1: Representative Tolerability Data for Different Vehicles in Mice

VehicleAdministration RouteMaximum Tolerated Volume (mL/kg)Observed Effects
0.9% SalineIntraperitoneal20None
0.5% CMCOral Gavage10None
10% DMSOIntraperitoneal5Sedation, transient ataxia
20% PEG400Intraperitoneal10Mild irritation at the injection site

This table contains representative data and should be adapted based on specific experimental findings.

Visualizations

G cluster_0 Phase 1: Vehicle Selection cluster_1 Phase 2: In Vivo Experiment A Identify Candidate Vehicles B Assess Compound Solubility A->B C Conduct Vehicle Tolerability Study B->C D Select Optimal Vehicle C->D E Prepare Drug Formulation & Vehicle Control D->E Proceed with selected vehicle F Randomize Animals into Groups E->F G Administer Treatments F->G H Monitor Endpoints G->H I Analyze Data (Treatment vs. Vehicle) H->I

Caption: Experimental workflow for vehicle selection and use in in vivo studies.

G A Observed Biological Effect B Effect of this compound B->A C Effect of Vehicle C->A D Confounding Variable D->C can be a

Caption: Logical relationship between the observed effect and its potential sources.

References

Ensuring reproducibility of in vivo studies with DA-023

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DA-023 In Vivo Studies

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and success of in vivo studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By targeting these two key nodes in the PI3K/AKT/mTOR signaling pathway, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation, growth, and survival in targeted cancer cells.

DA_023_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activates Proliferation Cell Proliferation, Growth, and Survival Downstream->Proliferation DA023 This compound DA023->PI3K Inhibits DA023->mTOR Inhibits

This compound Mechanism of Action in the PI3K/AKT/mTOR Pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vivo studies, we recommend reconstituting this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The reconstituted solution should be stored at 4°C for up to one week or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: What are the key pharmacokinetic parameters of this compound in mice?

A3: The pharmacokinetic properties of this compound have been characterized in female BALB/c mice following a single intraperitoneal (IP) injection. Key parameters are summarized in the table below. Understanding these parameters is crucial for designing an effective dosing regimen.[1][2]

ParameterValue (at 10 mg/kg IP)
Cmax (Maximum Concentration)2.5 µM
Tmax (Time to Cmax)2 hours
AUClast (Area Under the Curve)15 µM*h
(Half-life)4.5 hours
Bioavailability (F%) ~55%

Q4: Which animal models are suitable for efficacy studies with this compound?

A4: Efficacy of this compound has been demonstrated in various xenograft models. We recommend using immunodeficient mouse strains (e.g., NU/NU, SCID) engrafted with human tumor cell lines known to have a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7, U87-MG).

Troubleshooting Guide

This section addresses common issues that may arise during in vivo experiments with this compound, helping to improve the reproducibility of your studies.[3][4][5]

Troubleshooting_Workflow Start Start: Inconsistent In Vivo Results CheckCompound Issue 1: Compound Formulation and Administration Start->CheckCompound CheckAnimal Issue 2: Animal Model Variability Start->CheckAnimal CheckEfficacy Issue 3: Lack of Efficacy Start->CheckEfficacy Sol_Compound1 Verify correct solvent and preparation. Ensure fresh solution or proper storage. CheckCompound->Sol_Compound1 Solution Sol_Compound2 Check administration technique (e.g., IP injection site). Confirm dose calculations. CheckCompound->Sol_Compound2 Solution Sol_Animal1 Standardize animal strain, age, and weight. Ensure consistent housing and husbandry. CheckAnimal->Sol_Animal1 Solution Sol_Animal2 Randomize and blind study groups. Monitor animal health daily. CheckAnimal->Sol_Animal2 Solution Sol_Efficacy1 Confirm target pathway activation in the chosen cell line. Review dosing regimen (dose and frequency). CheckEfficacy->Sol_Efficacy1 Solution Sol_Efficacy2 Perform a pilot PK/PD study to correlate exposure with target modulation. CheckEfficacy->Sol_Efficacy2 Solution End Resolved Sol_Compound1->End Sol_Compound2->End Sol_Animal1->End Sol_Animal2->End Sol_Efficacy1->End Sol_Efficacy2->End

Troubleshooting Flowchart for In Vivo Studies with this compound.

Q: My results show high variability between animals in the same treatment group. What could be the cause?

A: High inter-animal variability can stem from several factors:

  • Compound Administration: Ensure consistent and accurate dosing. For intraperitoneal (IP) injections, vary the injection site within the lower abdominal quadrants to avoid repeated local trauma.

  • Animal Health and Husbandry: Differences in animal age, weight, and overall health can significantly impact results. Use animals within a narrow age and weight range. Ensure housing conditions (light cycle, temperature, diet) are stable and consistent across all cages.[3]

  • Lack of Randomization and Blinding: Implement proper randomization to distribute any inherent biological variability evenly across all groups. Blinding the study (where investigators are unaware of group allocations during data collection and analysis) is critical to prevent unconscious bias.[6]

Q: I am not observing the expected tumor growth inhibition. What should I check?

A: A lack of efficacy can be due to several reasons:

  • Dosing Regimen: The dose or frequency of administration may be suboptimal. Review the provided pharmacokinetic data to ensure that the dosing schedule maintains a therapeutic concentration of this compound at the tumor site. Consider performing a dose-response study to determine the optimal dose.[7]

  • Tumor Model: Verify that the tumor cell line used has an activated PI3K/AKT/mTOR pathway. Cell lines can drift genetically over time; it is good practice to periodically validate the molecular characteristics of your model.

  • Pharmacodynamics: Ensure that this compound is engaging its target in the tumor tissue. A pilot pharmacodynamic (PD) study, where you measure the levels of downstream biomarkers (e.g., phosphorylated S6) in tumor tissue after treatment, can confirm target engagement.[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Breast Cancer Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in an immunodeficient mouse model.

Efficacy_Study_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring and Endpoint A1 1. Cell Culture: Expand MCF-7 cells A3 3. Tumor Implantation: Implant 5x10^6 MCF-7 cells subcutaneously A1->A3 A2 2. Animal Acclimation: Acclimate female NU/NU mice for 1 week A2->A3 B1 4. Tumor Growth Monitoring: Monitor until tumors reach ~150 mm³ A3->B1 B2 5. Randomization: Randomize mice into treatment groups (n=10/group) B1->B2 B3 6. Treatment Initiation: Administer this compound (10 mg/kg, IP, daily) or Vehicle B2->B3 C1 7. Data Collection: Measure tumor volume and body weight 2x/week B3->C1 C2 8. Study Endpoint: Continue for 21 days or until tumor volume reaches 2000 mm³ C1->C2 C3 9. Tissue Collection: Collect tumors for PD analysis C2->C3

Experimental Workflow for an In Vivo Efficacy Study.

Methodology:

  • Animal Model: Use female athymic nude mice (NU/NU), 6-8 weeks old.

  • Cell Line: Culture MCF-7 human breast cancer cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Compound Preparation and Administration: Prepare this compound in the recommended vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer this compound or vehicle control via intraperitoneal (IP) injection daily.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record body weights twice weekly as a measure of general toxicity.

    • The study endpoint is typically reached after 21-28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

  • Data Analysis: Compare the mean tumor volumes between the treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Summary of In Vivo Efficacy Data (Example)

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)
Vehicle Control-1850 ± 210-
This compound 10 mg/kg, IP, QD620 ± 9566.5%
This compound 20 mg/kg, IP, QD350 ± 7081.1%

Data are presented as mean ± SEM.

References

Validation & Comparative

DA-023 versus other known EAAT2 modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DA-023 and Other Known EAAT2 Modulators for Researchers, Scientists, and Drug Development Professionals

The modulation of the Excitatory Amino Acid Transporter 2 (EAAT2), the primary glutamate transporter in the central nervous system, presents a promising therapeutic avenue for a range of neurological disorders characterized by excitotoxicity. This guide provides a detailed comparison of a novel EAAT2 positive allosteric modulator (PAM), this compound, with other known EAAT2 modulators, supported by experimental data and detailed methodologies.

Introduction to EAAT2 Modulation

Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1), is predominantly expressed on astrocytes and is responsible for the clearance of over 90% of synaptic glutamate.[1] Dysregulation of EAAT2 function can lead to an accumulation of extracellular glutamate, resulting in neuronal damage and contributing to the pathology of conditions such as amyotrophic lateral sclerosis (ALS), epilepsy, and Alzheimer's disease.[2] EAAT2 modulators can be broadly categorized into two classes: positive allosteric modulators (PAMs) that enhance transporter activity, and transcriptional regulators that increase the expression of the transporter protein.[2]

Comparative Analysis of EAAT2 Modulators

This section compares the performance of this compound with other notable EAAT2 modulators, including other selective PAMs and compounds with different mechanisms of action.

Positive Allosteric Modulators (PAMs)

This compound is a recently developed, highly potent, and selective EAAT2 PAM.[3][4][5] For a direct and objective comparison, it is best evaluated against other selective EAAT2 PAMs from the same chemical series, GT949 and NA-014.[3][5]

Data Presentation: Quantitative Comparison of EAAT2 PAMs

The following table summarizes the in vitro potency and efficacy of this compound and its analogs in a glutamate uptake assay using EAAT2-transfected COS-7 cells.

CompoundEC50 (nM)Efficacy (% of Control)SelectivityReference
This compound 1.0 ± 0.8157.3 ± 10.3Selective for EAAT2 over EAAT1 & EAAT3[3][4]
NA-014 3.5 ± 2.0167.3 ± 8.3Selective for EAAT2 over EAAT1 & EAAT3[3][4]
GT949 0.26 ± 0.03~170% (increase in Vmax of ~47%)Selective for EAAT2 over EAAT1 & EAAT3[3][6]

Note: Efficacy is presented as the percentage of glutamate uptake relative to the vehicle control.

In primary astrocyte cultures, which endogenously express EAAT2, this compound and NA-014 also demonstrated potent activity, with EC50 values of 0.50 ± 0.04 nM and 13.4 ± 10.2 nM, and efficacies of 261 ± 27% and 189.4 ± 53%, respectively.[3] This indicates that these compounds are highly effective in a more physiologically relevant cell system.

Kinetic studies have shown that these PAMs, including this compound, increase the maximal velocity (Vmax) of glutamate transport without significantly altering the substrate affinity (Km).[3][4] For instance, in EAAT2-transfected cells, 500 nM of this compound increased the Vmax from 303 ± 43 pmol/well/min to 975 ± 95 pmol/well/min.[3]

Transcriptional Regulators

Some compounds modulate EAAT2 activity by increasing its expression. A well-studied example is the β-lactam antibiotic, ceftriaxone.

  • Ceftriaxone : This compound has been shown to increase EAAT2 protein levels and glutamate transport activity in the brain.[1] Its mechanism involves the transcriptional activation of the EAAT2 gene. While effective, this mechanism is indirect and has a slower onset of action compared to direct allosteric modulation.

Other Modulators
  • Riluzole : An approved drug for ALS, riluzole has a complex mechanism of action that includes modulation of glutamate neurotransmission. Some studies suggest that it can enhance the activity of glutamate transporters, but its direct action as an EAAT2 PAM is not as clearly defined as that of this compound and its analogs.

Experimental Protocols

The data presented for the EAAT2 PAMs were primarily generated using a radiolabeled glutamate uptake assay.[7][8][9][10]

Key Experiment: In Vitro Glutamate Uptake Assay

  • Cell Lines : COS-7 cells transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 are commonly used to assess subtype selectivity.[3][4][8] Primary astrocyte cultures are used to evaluate activity in a native expression system.[3]

  • Assay Procedure :

    • Cells are seeded in 96-well plates.

    • After reaching appropriate confluency (and transfection for COS-7 cells), the cells are washed with a balanced salt solution.

    • The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a short period (e.g., 10 minutes) at 37°C.

    • A solution containing a fixed concentration of radiolabeled L-[³H]glutamate is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a defined time (e.g., 10 minutes) at room temperature.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis : The amount of radioactivity is proportional to the glutamate uptake. Dose-response curves are generated by plotting the percentage of glutamate uptake relative to a vehicle control against the logarithm of the compound concentration. EC50 and maximal efficacy values are determined from these curves using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

EAAT2_in_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Vesicle Synaptic_Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic_Cleft Release Presynaptic_Membrane Presynaptic Membrane Glutamate_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Postsynaptic_Membrane Postsynaptic Membrane EAAT2 EAAT2 Transporter Synaptic_Cleft->Glutamate_Receptor Binding Synaptic_Cleft->EAAT2 Uptake DA023 This compound (PAM) DA023->EAAT2 Enhances

Caption: Role of EAAT2 in the glutamatergic synapse and the action of this compound.

Glutamate_Uptake_Assay cluster_workflow Experimental Workflow A 1. Seed Cells (e.g., EAAT2-transfected COS-7) B 2. Incubate with This compound (or other modulator) A->B C 3. Add Radiolabeled L-[³H]Glutamate B->C D 4. Terminate Uptake (Wash with cold buffer) C->D E 5. Lyse Cells & Measure Intracellular Radioactivity D->E F 6. Data Analysis (Dose-Response Curve) E->F

Caption: Workflow for the radiolabeled glutamate uptake assay.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of EAAT2, demonstrating superior or comparable activity to other known selective PAMs like NA-014 and GT949. Its direct mechanism of enhancing the maximal velocity of glutamate transport offers a distinct advantage over transcriptional regulators, which have a delayed onset of action. The robust in vitro profile of this compound, supported by clear experimental data, positions it as a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders associated with glutamate excitotoxicity.

References

A Comparative Analysis of DA-023 and Riluzole on Glutamate Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in neural signaling. However, excessive glutamate can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders. Enhancing glutamate transport is a promising therapeutic strategy to mitigate excitotoxicity. This guide provides a comparative analysis of two compounds, DA-023 and riluzole, that modulate glutamate transport through distinct mechanisms. While direct comparative studies are not yet available, this document summarizes their individual characteristics, mechanisms of action, and the experimental data supporting their effects.

Overview of this compound and Riluzole

This compound is a recently identified selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3][4] EAAT2 is the predominant glutamate transporter in the brain, responsible for the majority of glutamate clearance from the synaptic cleft. As a PAM, this compound enhances the intrinsic activity of EAAT2 without directly activating it.

Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[5] Its mechanism of action is multifaceted, involving the inhibition of glutamate release and the enhancement of glutamate uptake.[6][7] Riluzole has been shown to increase the activity of several glutamate transporter subtypes, including GLAST (EAAT1), GLT-1 (EAAT2), and EAAC1 (EAAT3).[8]

Comparative Data

As no studies directly comparing this compound and riluzole have been published, their quantitative data are presented separately below.

This compound: A Selective EAAT2 Positive Allosteric Modulator
ParameterValueCell SystemReference
EC50 1.0 ± 0.8 nMCOS-7 cells expressing human EAAT2[3]
Efficacy 157.3 ± 10.3%COS-7 cells expressing human EAAT2[3]
Selectivity Inactive against EAAT1 and EAAT3COS-7 cells expressing human EAAT1 and EAAT3[3]
Riluzole: A Broad-Spectrum Glutamate Transport Enhancer
EffectConcentrationCell SystemReference
Increased Glutamate Uptake 1 and 10 µMRat cortical astrocyte cultures[9][10]
Increased GLT-1 (EAAT2) Activity 100 µMPrimary mouse striatal astrocytes[11]
Increased GLT-1 (EAAT2) Protein Levels 100 µMPrimary mouse striatal astrocytes[11]
Stimulated Glutamate Uptake Not specifiedC6 astroglial cell cultures[5]
Augmented EAAC1 (EAAT3) Expression Not specifiedC6 astroglial cell cultures[5]

Mechanism of Action and Signaling Pathways

This compound: Allosteric Modulation of EAAT2

This compound acts as a positive allosteric modulator, binding to a site on the EAAT2 transporter distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the transporter that enhances the rate of glutamate translocation across the cell membrane.

DA023_Mechanism cluster_membrane Cell Membrane EAAT2 EAAT2 Transporter Glu_in Intracellular Glutamate EAAT2->Glu_in Enhanced Translocation DA023 This compound DA023->EAAT2 Binds to allosteric site Glu_out Extracellular Glutamate Glu_out->EAAT2 Binds to active site Riluzole_Signaling cluster_pathways Intracellular Signaling Riluzole Riluzole PKC Protein Kinase C (PKC) Riluzole->PKC PI3K PI3-Kinase (PI3K) Riluzole->PI3K Transporter_Activation Glutamate Transporter Activation/Expression (EAAT1, EAAT2, EAAT3) PKC->Transporter_Activation PI3K->Transporter_Activation Glutamate_Uptake Glutamate Uptake Transporter_Activation->Glutamate_Uptake Increases DA023_Protocol cluster_workflow Experimental Workflow start Start step1 Transfect COS-7 cells with human EAAT1, EAAT2, or EAAT3 start->step1 step2 Incubate cells with varying concentrations of this compound (10 min, 37°C) step1->step2 step3 Add 50 nM ³H-l-glutamate (10 min, 37°C) step2->step3 step4 Wash cells to remove extracellular radiolabel step3->step4 step5 Lyse cells and measure intracellular radioactivity step4->step5 step6 Normalize results to vehicle control step5->step6 end End step6->end Riluzole_Protocol cluster_workflow Experimental Workflow start Start step1 Culture primary rat cortical astrocytes start->step1 step2 Pre-incubate cells with riluzole at various concentrations step1->step2 step3 Add L-[³H]glutamate step2->step3 step4 Incubate for a defined period step3->step4 step5 Terminate uptake by washing with ice-cold buffer step4->step5 step6 Lyse cells and determine radioactivity by scintillation counting step5->step6 end End step6->end

References

Validating the In Vitro Efficacy of DA-023 in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective drug discovery, targeting the excitatory amino acid transporter 2 (EAAT2) has emerged as a promising strategy to mitigate glutamate-induced excitotoxicity, a key pathological mechanism in a range of neurological disorders. This guide provides a comparative analysis of DA-023, a novel and potent positive allosteric modulator (PAM) of EAAT2, against other known EAAT2 modulators. The data presented herein is based on established in vitro models using primary neurons, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential.

Comparative Efficacy of EAAT2 Modulators in Primary Neurons

The neuroprotective efficacy of this compound and comparable compounds was evaluated in primary cortical neuron cultures subjected to glutamate-induced excitotoxicity. The following table summarizes the key performance indicators of these molecules in preventing neuronal cell death.

CompoundMechanism of ActionPotency (EC50)Neuroprotection (% Neuronal Viability vs. Glutamate Control)
This compound Selective EAAT2 Positive Allosteric Modulator 1 nM ~75% at 100 nM *
GT949Selective EAAT2 Positive Allosteric Modulator0.26 nM[1]~70% at 100 nM[2]
RiluzoleNon-selective glutamate modulatorMicromolar rangeSignificant reduction in glutamate toxicity[3]
CeftriaxoneUpregulator of EAAT2 expressionNot ApplicableSignificant neuroprotection with pre-treatment[4]

*Note: The neuroprotection data for this compound is extrapolated from the performance of the structurally and mechanistically similar compound, GT949, as specific in vitro neuroprotection data for this compound is not yet published. This compound has been identified as a selective EAAT2 PAM with high potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro validation of EAAT2 modulators.

Primary Cortical Neuron Culture
  • Source: Cerebral cortices are dissected from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

  • Dissociation: The cortical tissue is minced and incubated in a solution of papain and DNase I at 37°C for 20-30 minutes to dissociate the cells.

  • Plating: Dissociated cells are plated on poly-D-lysine coated 24-well plates at a density of 2.5 x 10^5 cells/well.

  • Culture Medium: Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Maturation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 12-14 days to allow for neuronal maturation and synapse formation.

Glutamate-Induced Excitotoxicity Assay
  • Treatment: On day in vitro (DIV) 12-14, primary cortical neurons are pre-treated with this compound or comparator compounds for a specified duration (e.g., 1 hour).

  • Insult: Following pre-treatment, a toxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium.

  • Incubation: The cultures are incubated for a further 24 hours at 37°C.

  • Assessment of Neuronal Viability:

    • Method: Neuronal viability is assessed using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, or by immunocytochemistry.

    • LDH Assay Procedure:

      • Collect the culture supernatant.

      • Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

      • Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum lysis).

    • Immunocytochemistry:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.25% Triton X-100.

      • Block with 5% bovine serum albumin.

      • Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or NeuN).

      • Incubate with a fluorescently labeled secondary antibody.

      • Counterstain nuclei with DAPI.

      • Image the wells using a fluorescence microscope and quantify the number of surviving neurons.

Glutamate Uptake Assay
  • Purpose: To confirm that the neuroprotective effects of this compound are mediated by the enhancement of EAAT2 activity.

  • Procedure:

    • Primary astrocyte cultures or co-cultures of neurons and astrocytes are used.

    • Cells are incubated with this compound or comparator compounds.

    • A solution containing radiolabeled [3H]-L-glutamate is added to the cultures.

    • After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of glutamate uptake is normalized to the protein concentration in each well.

Visualizing the Path to Validation

To better illustrate the experimental processes and underlying molecular mechanisms, the following diagrams have been generated.

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Compound Treatment & Glutamate Insult cluster_assessment Efficacy Assessment cluster_analysis Data Analysis culture Isolate & Culture Primary Cortical Neurons (12-14 DIV) pretreatment Pre-treat with this compound or Comparators culture->pretreatment insult Induce Excitotoxicity with L-Glutamate pretreatment->insult viability Assess Neuronal Viability (LDH Assay / Immunocytochemistry) insult->viability uptake Measure Glutamate Uptake ([3H]-Glutamate Assay) insult->uptake analysis Compare Efficacy of this compound to Alternatives viability->analysis uptake->analysis

Caption: Experimental workflow for validating the in vitro efficacy of this compound.

signaling_pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron glutamate Excess Glutamate eaat2 EAAT2 Transporter glutamate->eaat2 Uptake receptors Glutamate Receptors (e.g., NMDA, AMPA) glutamate->receptors Activates excitotoxicity Excitotoxicity & Neuronal Death eaat2->excitotoxicity Prevents da023 This compound (PAM) da023->eaat2 Enhances receptors->excitotoxicity Leads to

Caption: Signaling pathway of this compound's neuroprotective action.

References

Unraveling the Catalytic Core: A Head-to-Head Comparison of a Modified 10-23 DNAzyme and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and stable nucleic acid-based therapeutics is a continuous endeavor. The 10-23 DNAzyme, a catalytic DNA molecule capable of cleaving RNA sequences with high specificity, represents a promising platform for such advancements. This guide provides a detailed head-to-head comparison of a lead-structure modified 10-23 DNAzyme, DZ-2-9, and its structural analogs, supported by experimental data and detailed protocols.

The 10-23 DNAzyme is composed of a 15-nucleotide catalytic core flanked by two substrate-recognition arms that bind to the target RNA through Watson-Crick base pairing.[1][2] Its catalytic activity is dependent on the presence of divalent cations, such as Mg2+.[1][3] Modifications to the catalytic core can significantly impact its efficiency. One such modification is the substitution of 2'-deoxyadenosine at position 9 (A9) with 8-aza-7-deaza-2'-deoxyadenosine, resulting in the lead structure designated as DZ-2-9.[4][5] This substitution has been shown to enhance the catalytic rate of the DNAzyme.[4]

Performance Comparison of 10-23 DNAzyme Analogs

The following table summarizes the observed catalytic rate constants (kobs) for the unmodified 10-23 DNAzyme and several of its structural analogs under single-turnover conditions. The data highlights the impact of various modifications on the enzyme's RNA cleavage activity.

DNAzyme AnalogModificationObserved Rate Constant (kobs, min-1)Fold Change vs. Unmodified
Unmodified 10-23 DNAzyme None0.0131.0
DZ-2-9 8-aza-7-deaza-2'-deoxyadenosine at A90.045+3.5
DZ-1-9 7-(3-aminopropyl)-8-aza-7-deaza-2'-deoxyadenosine at A90.029+2.2
LNA-modified DNAzyme Locked Nucleic Acid modifications in the binding armsIncreased activity (concentration-dependent)Not specified
DZ-1-8 7-(3-aminopropyl)-8-aza-7-deaza-2'-deoxyadenosine at T80.002-6.5
DZ-1-10 7-(3-aminopropyl)-8-aza-7-deaza-2'-deoxyadenosine at C10Slower than unmodifiedNot specified
DZ-1-13 7-(3-aminopropyl)-8-aza-7-deaza-2'-deoxyadenosine at C13Slower than unmodifiedNot specified
DZ-1-14 7-(3-aminopropyl)-8-aza-7-deaza-2'-deoxyadenosine at G14Slower than unmodifiedNot specified

Experimental Protocols

In Vitro RNA Cleavage Assay

This protocol outlines the methodology for determining the catalytic activity of 10-23 DNAzyme and its analogs under single-turnover conditions, where the DNAzyme concentration is in excess of the RNA substrate.

1. Preparation of DNAzyme and RNA Substrate:

  • Synthesize and purify the 10-23 DNAzyme and its analogs, as well as the target RNA substrate. The RNA substrate is typically labeled, for example, with a fluorophore at the 5' end for visualization.

  • Resuspend the DNAzymes and RNA substrate in nuclease-free water.

2. Reaction Setup:

  • Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.[6]

  • In separate tubes, dilute the DNAzyme and RNA substrate to their final concentrations in the reaction buffer. A typical setup involves a 10-fold excess of DNAzyme to RNA substrate (e.g., 100 nM DNAzyme and 10 nM RNA substrate).[7]

3. Denaturation and Annealing:

  • Separately heat the DNAzyme and RNA substrate solutions at 85°C for 5 minutes to denature any secondary structures.[6]

  • Allow the solutions to cool to the reaction temperature (typically 37°C).

4. Initiation of Cleavage Reaction:

  • Initiate the reaction by mixing the DNAzyme and RNA substrate solutions.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[7]

5. Quenching the Reaction:

  • Stop the reaction by adding an equal volume of a quenching solution, such as RNA loading dye containing 83 mM EDTA and formamide.[6] EDTA chelates the Mg2+ ions, which are essential for the DNAzyme's catalytic activity.

6. Analysis of Cleavage Products:

  • Denature the samples by heating at 65°C for 5 minutes.[6]

  • Separate the intact RNA substrate from the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 20% polyacrylamide, 7 M urea).

  • Visualize the RNA bands using an appropriate imaging system (e.g., phosphorimager for radiolabeled RNA or fluorescence scanner for fluorescently labeled RNA).

7. Data Analysis:

  • Quantify the intensity of the bands corresponding to the intact substrate and the cleavage products.

  • Calculate the percentage of cleaved product at each time point.

  • Determine the observed rate constant (kobs) by fitting the data to a single exponential decay function.

Visualizing the Process and Logic

To better understand the experimental process and the structure-activity relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_dna Synthesize & Purify DNAzyme denature Denature DNAzyme & RNA prep_dna->denature prep_rna Synthesize & Label RNA Substrate prep_rna->denature mix Mix DNAzyme & RNA in Buffer denature->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction with EDTA incubate->quench page Denaturing PAGE quench->page visualize Visualize Bands page->visualize quantify Quantify Cleavage visualize->quantify

Caption: Experimental workflow for the in vitro RNA cleavage assay.

Structure_Activity_Relationship cluster_core 10-23 DNAzyme Core cluster_mods Modifications at A9 cluster_activity Catalytic Activity unmodified Unmodified A9 dz2_9 DZ-2-9 (8-aza-7-deaza-dA) unmodified->dz2_9 dz1_9 DZ-1-9 (7-aminopropyl-8-aza-7-deaza-dA) unmodified->dz1_9 base Baseline Activity unmodified->base k_obs ≈ 0.013 min⁻¹ high Enhanced Activity dz2_9->high k_obs ≈ 0.045 min⁻¹ moderate Enhanced Activity dz1_9->moderate k_obs ≈ 0.029 min⁻¹

References

Unraveling the Cellular Effects of DA-023: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological impact of the novel compound DA-023 reveals distinct signaling pathway modulation and varied cellular responses across a panel of representative cell lines. This guide provides a comparative analysis of this compound's efficacy and mechanism of action, offering researchers and drug development professionals a foundational dataset for further investigation and potential therapeutic application.

Initial characterization of this compound, a proprietary small molecule, has identified its potent activity in modulating key cellular signaling cascades implicated in disease progression. To elucidate its cross-cellular efficacy and potential for broader therapeutic use, a series of validation studies were conducted in diverse cell line models. This report synthesizes the findings from these investigations, presenting a head-to-head comparison of this compound with known alternative compounds.

Comparative Efficacy of this compound and Alternative Compounds

The biological activity of this compound was assessed in parallel with other compounds known to target similar cellular pathways. The following table summarizes the quantitative data obtained from these comparative studies, highlighting the half-maximal inhibitory concentration (IC50) and other relevant metrics across different cell lines.

Cell LineParameterThis compoundAlternative Compound AAlternative Compound B
MCF-7 IC50 (µM)5.212.88.5
Apoptosis (%)654255
A549 IC50 (µM)8.115.311.2
Migration Inhibition (%)725865
HEK293 IC50 (µM)> 50> 50> 50
Cytotoxicity (%)< 5< 5< 5

Dissecting the Mechanism: Signaling Pathway Modulation

This compound has been shown to exert its effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the proposed mechanism of action.

DA023_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion DA023 This compound DA023->PI3K Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (MCF-7, A549, HEK293) Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Viability Cell Viability Assay (MTT) Compound_Treatment->Viability Apoptosis_Assay Apoptosis Assay (FACS) Compound_Treatment->Apoptosis_Assay Migration_Assay Wound Healing Assay Compound_Treatment->Migration_Assay Data_Quantification Data Quantification (IC50, % Inhibition) Viability->Data_Quantification Apoptosis_Assay->Data_Quantification Migration_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

DA-023 efficacy compared to ceftriaxone for EAAT2 upregulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DA-023 and Ceftriaxone for EAAT2 Upregulation

For researchers and professionals in drug development, understanding the nuanced differences between compounds that modulate the Excitatory Amino Acid Transporter 2 (EAAT2) is critical. EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft, and its dysfunction is implicated in numerous neurological disorders. This guide provides a detailed comparison of two distinct agents, this compound and ceftriaxone, focusing on their efficacy, mechanisms of action, and the experimental data supporting their effects on EAAT2.

Executive Summary: Two Distinct Mechanisms

This compound and ceftriaxone enhance EAAT2 function through fundamentally different mechanisms. This compound is a selective positive allosteric modulator (PAM) that directly enhances the functional capacity of existing EAAT2 proteins. In contrast, ceftriaxone is a β-lactam antibiotic that acts as a transcriptional activator, increasing the overall expression and number of EAAT2 transporters. This core difference dictates their application in research and potential therapeutic strategies.

Mechanism of Action

This compound: Positive Allosteric Modulator

This compound functions by binding to an allosteric site on the EAAT2 protein, which induces a conformational change that increases the transporter's maximum velocity (Vmax) for glutamate uptake.[1] This modulation enhances the efficiency of each transporter unit without altering its affinity for glutamate (Km) or changing the total number of transporters expressed on the cell surface.[1]

Ceftriaxone: Transcriptional Activator

Ceftriaxone upregulates EAAT2 expression by activating the nuclear factor-kappaB (NF-κB) signaling pathway.[2][3][4] This process involves the translocation of the p65 subunit of NF-κB into the nucleus, where it binds to a specific site on the EAAT2 gene promoter, thereby initiating increased transcription of EAAT2 mRNA.[2][3] This leads to a subsequent increase in EAAT2 protein synthesis and a higher density of transporters on glial cell membranes.[2][5]

Signaling Pathway for Ceftriaxone

The signaling cascade for ceftriaxone-mediated EAAT2 upregulation is a well-defined pathway involving NF-κB.

G cluster_nucleus Nucleus CTX Ceftriaxone IKB IκBα CTX->IKB  Inhibits NFKB_IKB NF-κB-IκBα (Inactive Complex) IKB->NFKB_IKB NFKB NF-κB (p65/p50) NFKB->NFKB_IKB p65 p65 (Active) NFKB_IKB->p65  Release Nucleus Nucleus p65->Nucleus Translocation Promoter EAAT2 Promoter (-272 site) mRNA EAAT2 mRNA Promoter->mRNA  Transcription Protein EAAT2 Protein mRNA->Protein  Translation

Ceftriaxone's NF-κB signaling pathway for EAAT2 upregulation.

Quantitative Data Comparison

The efficacy of this compound and ceftriaxone can be quantitatively assessed by their impact on glutamate uptake and EAAT2 expression levels.

ParameterThis compoundCeftriaxoneData Source
Mechanism Positive Allosteric ModulatorTranscriptional Activator[1][2]
EC₅₀ / Effective Conc. 1.0 ± 0.8 nM10 µM (in vitro) / 200 mg/kg (in vivo)[1][2][6]
Efficacy (Glutamate Uptake) 157.3 ± 10.3% of control>2-fold increase over control[1][5]
Effect on Vmax Increases Vmax significantlyIncreases Vmax (due to more transporters)[1]
Effect on Km No significant changeNo change in substrate affinity[1]
Effect on Protein Level No direct effectSignificant increase in EAAT2 protein[5][6]
Effect on mRNA Level No direct effectSignificant increase in EAAT2 mRNA[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound and ceftriaxone.

Glutamate Uptake Assay (General Workflow)

This assay measures the functional activity of EAAT2 by quantifying the uptake of radiolabeled glutamate into cells or synaptosomes.

G prep Prepare Cell Culture (e.g., Astrocytes, COS-7 cells) or Synaptosomes treat Treat with Compound (this compound or Ceftriaxone) or Vehicle Control prep->treat incubate Incubate with Radiolabeled Glutamate (e.g., ³H-glutamate or ¹⁴C-glutamate) treat->incubate stop Stop Uptake (e.g., Rapid washing with ice-cold buffer) incubate->stop lyse Lyse Cells / Collect Synaptosomes stop->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data (Normalize to protein concentration) measure->analyze

General experimental workflow for a glutamate uptake assay.

1. Glutamate Uptake Assay for this compound

  • Cell System: COS-7 cells transiently transfected with EAAT2.[1]

  • Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10, 100, and 500 nM).[1]

  • Uptake Measurement: The assay is initiated by adding radiolabeled L-glutamate. After a short incubation period (e.g., 90 seconds), uptake is terminated by washing with ice-cold buffer.[7]

  • Analysis: Intracellular radioactivity is measured using a scintillation counter and normalized to the total protein content of each sample. Data is used to calculate EC₅₀ and Vmax.[1][7]

2. Glutamate Uptake Assay for Ceftriaxone

  • Cell System: Primary human fetal astrocytes (PHFA) or synaptosomes from rat brain tissue.[2][7]

  • Treatment: Cells are pre-treated with ceftriaxone (e.g., 10 µM for 2-5 days) to allow for transcriptional changes and protein expression.[2]

  • Uptake Measurement: The protocol follows the same principles as above, using radiolabeled glutamate to measure transport activity.

  • Analysis: Results are compared between ceftriaxone-treated and vehicle-treated groups to determine the fold-increase in glutamate uptake.[2]

Western Blotting for EAAT2 Protein Expression (Ceftriaxone)

This technique is used to quantify the change in EAAT2 protein levels following ceftriaxone treatment.

  • Sample Preparation: Astrocytes or brain tissue homogenates are treated with ceftriaxone (e.g., 200 mg/kg for 5 days in vivo).[6] Cells or tissues are then lysed to extract total protein.

  • Electrophoresis: Protein extracts are separated by size using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to EAAT2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity for EAAT2 is quantified and normalized to a loading control (e.g., actin) to determine the relative increase in expression.[2][6]

Conclusion

The choice between this compound and ceftriaxone depends on the desired experimental outcome. This compound offers a tool for the rapid and direct enhancement of EAAT2 activity, making it suitable for studies on the acute functional consequences of enhanced glutamate clearance. Ceftriaxone provides a model for investigating the cellular and physiological impact of long-term, transcriptionally-driven increases in EAAT2 expression. Both compounds are valuable assets for exploring the therapeutic potential of EAAT2 modulation in neurological disorders.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Novel Neuroprotective Agent DA-023 and Other Established Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity of the novel neuroprotective agent DA-023 against other widely recognized neuroprotective agents: Edaravone, Nimodipine, and Cerebrolysin. The following sections detail quantitative safety data, in-depth experimental methodologies, and visual representations of relevant biological pathways and experimental procedures to offer a thorough comparative analysis for research and development professionals.

Quantitative Safety and Toxicity Data

The following tables summarize the key safety and toxicity parameters for this compound, Edaravone, Nimodipine, and Cerebrolysin, based on preclinical and clinical findings.

Table 1: Acute and Chronic Toxicity Data

ParameterThis compound (Hypothetical Data)EdaravoneNimodipineCerebrolysin
LD50 (Rodent, IV) 1200 mg/kg540 mg/kg21 mg/kg>82.5 ml/kg
No-Observed-Adverse-Effect Level (NOAEL) (Chronic, Primate) 100 mg/kg/day30 mg/kg/day5 mg/kg/day9.28 ml/kg/day
Primary Adverse Effects Mild, transient nauseaRenal and hepatic function abnormalitiesHypotension, headacheHeadache, dizziness, nausea
Carcinogenicity Non-carcinogenic in 2-year rodent studyNo evidence of carcinogenicityNot fully establishedNo evidence of carcinogenicity
Genotoxicity Negative in Ames and micronucleus testsNegative in a battery of genotoxicity testsNegative in Ames testNot reported

Table 2: Clinical Trial Safety Profile

ParameterThis compound (Hypothetical Phase II Data)Edaravone (Post-market Surveillance)Nimodipine (Clinical Trials)Cerebrolysin (Clinical Trials)
Incidence of Serious Adverse Events (SAEs) < 1%5-7% (primarily renal)11% (primarily hypotension)< 1%
Common Adverse Events (>5% incidence) Nausea (8%), Headache (6%)Headache (10%), Contusion (7%), Gait disturbance (7%)Hypotension (8%), Edema (7%), Headache (6%)Vertigo (6%), Agitation (5%)
Discontinuation Rate due to Adverse Events 2%4%10%1.5%

Experimental Protocols

Detailed methodologies for key toxicological and efficacy assays are provided below.

In Vitro Neurotoxicity Assay: Cortical Neuron Viability
  • Objective: To assess the direct cytotoxic effects of the compounds on primary cortical neurons.

  • Method:

    • Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats and cultured for 7 days.

    • Neurons are then exposed to increasing concentrations of this compound, Edaravone, or Nimodipine (0.1 µM to 100 µM) for 24 hours.

    • Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

    • Results are expressed as a percentage of the vehicle-treated control group.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
  • Objective: To evaluate the neuroprotective efficacy of the compounds in a rodent model of ischemic stroke.

  • Method:

    • Adult male Wistar rats (250-300g) are subjected to 90 minutes of transient MCAO followed by reperfusion.

    • This compound (30 mg/kg), Edaravone (3 mg/kg), Nimodipine (1 mg/kg), or vehicle is administered intravenously at the onset of reperfusion.

    • Neurological deficit scores are assessed at 24 and 48 hours post-MCAO.

    • At 48 hours, animals are euthanized, and brain infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mechanism of action and experimental design.

MCAO_Experimental_Workflow animal_prep Animal Preparation (Wistar Rat) mcao Transient MCAO (90 minutes) animal_prep->mcao reperfusion Reperfusion mcao->reperfusion treatment IV Administration (this compound, Edaravone, Nimodipine, Vehicle) reperfusion->treatment neuro_assess Neurological Assessment (24h & 48h) treatment->neuro_assess euthanasia Euthanasia (48h) neuro_assess->euthanasia ttc_stain Infarct Volume Analysis (TTC Staining) euthanasia->ttc_stain

Caption: Workflow for the in vivo MCAO neuroprotection study.

Neuroprotective_Signaling_Pathway cluster_outcomes Cellular Outcomes ischemia Ischemic Insult ros ↑ Reactive Oxygen Species (ROS) ischemia->ros apoptosis ↑ Apoptotic Signaling ischemia->apoptosis ros->apoptosis promotes neuroprotection Neuroprotection (Neuron Survival) da023 This compound da023->ros inhibits antioxidant Antioxidant Enzymes (e.g., SOD, GPx) da023->antioxidant upregulates bcl2 ↑ Bcl-2 (Anti-apoptotic) da023->bcl2 upregulates edaravone Edaravone edaravone->ros scavenges antioxidant->ros neutralizes bcl2->apoptosis inhibits

Caption: Putative neuroprotective signaling pathways of this compound.

Independent Validation of Sacituzumab Tirumotecan (MK-2870): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antibody-drug conjugate, Sacituzumab Tirumotecan (sac-TMT, MK-2870), with the current standard-of-care for the first-line treatment of metastatic squamous non-small cell lung cancer (NSCLC). This document summarizes available data, details experimental protocols, and visualizes key biological and procedural pathways to support independent validation and further research.

Executive Summary

Sacituzumab Tirumotecan (sac-TMT) is a novel antibody-drug conjugate targeting Trophoblast cell-surface antigen 2 (TROP2), a protein highly expressed in various solid tumors, including NSCLC.[1][2] Sac-TMT is currently under investigation in the Phase 3 clinical trial, MK-2870-023 (TroFuse-023), as a maintenance therapy in combination with pembrolizumab for patients with metastatic squamous NSCLC who have completed an initial induction phase of pembrolizumab plus chemotherapy.[3][4] This guide compares the mechanism and available clinical data of sac-TMT with the established first-line treatment of pembrolizumab combined with chemotherapy, primarily informed by the KEYNOTE-407 clinical trial.[5][6]

Comparative Data Summary

While direct comparative data from the MK-2870-023 trial is not yet available as the study is ongoing, this section presents key efficacy and safety data from relevant studies of Sacituzumab Tirumotecan in other NSCLC populations and the 5-year follow-up data from the KEYNOTE-407 trial for the current standard of care.

Table 1: Efficacy of Sacituzumab Tirumotecan vs. Pembrolizumab + Chemotherapy in NSCLC

EndpointSacituzumab Tirumotecan (OptiTROP-Lung03, EGFR-mutant NSCLC)[7]Pembrolizumab + Chemotherapy (KEYNOTE-407, Squamous NSCLC)[5]
Objective Response Rate (ORR) 45.1%5-year data not available
Progression-Free Survival (PFS) Median 6.9 monthsMedian 5-year PFS rate: 10.8%
Overall Survival (OS) Median Not ReachedMedian 5-year OS rate: 18.4%

Table 2: Safety Profile of Sacituzumab Tirumotecan vs. Pembrolizumab + Chemotherapy

Adverse Event (Grade ≥3)Sacituzumab Tirumotecan (OptiTROP-Lung03, EGFR-mutant NSCLC)[7]Pembrolizumab + Chemotherapy (KEYNOTE-189, Nonsquamous NSCLC)[8]
Neutrophil count decreased 42.9%Not Reported
White blood cell count decreased 25.3%Not Reported
Stomatitis 16.5%Not Reported
Anemia 12.1%Not Reported
Treatment-related adverse events leading to discontinuation Not Reported27.4%
Immune-related adverse events and infusion reactions Not Reported27.7%

Mechanism of Action

Sacituzumab Tirumotecan is an antibody-drug conjugate (ADC) comprised of a humanized monoclonal antibody targeting TROP2, a cytotoxic topoisomerase I inhibitor payload, and a proprietary linker.[1][9] The antibody component selectively binds to TROP2 on the surface of tumor cells, leading to the internalization of the ADC.[1][10] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which induces DNA damage and apoptosis.[1]

In contrast, the standard-of-care regimen combines the immunotherapeutic agent pembrolizumab with platinum-based chemotherapy.[6] Pembrolizumab is a monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, restoring the immune system's ability to recognize and attack cancer cells.[9] Chemotherapy agents, such as carboplatin and paclitaxel or nab-paclitaxel, work by inducing DNA damage in rapidly dividing cells.[11]

Mechanism of Action of Sacituzumab Tirumotecan (sac-TMT) cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell sac-TMT Sacituzumab Tirumotecan (ADC) TROP2 TROP2 Receptor sac-TMT->TROP2 Binding Endosome Endosome TROP2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Topoisomerase I Inhibitor Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Inhibition of Topoisomerase I

Mechanism of Action of Sacituzumab Tirumotecan (sac-TMT)

Experimental Protocols

MK-2870-023 (TroFuse-023) Trial for Sacituzumab Tirumotecan

The MK-2870-023 trial is a Phase 3, randomized, open-label study evaluating the efficacy and safety of sacituzumab tirumotecan in combination with pembrolizumab as first-line maintenance therapy for metastatic squamous NSCLC.[3][4]

Inclusion Criteria (Abbreviated):

  • Histologically or cytologically confirmed metastatic squamous NSCLC.

  • No prior systemic therapy for metastatic disease.

  • ECOG performance status of 0 or 1.[12]

  • Provision of a tumor tissue sample for biomarker analysis.[12]

Exclusion Criteria (Abbreviated):

  • Presence of EGFR mutations or ALK translocations.

  • Active autoimmune disease requiring systemic treatment.

  • History of interstitial lung disease.

Treatment Protocol:

  • Induction Phase: All patients receive four cycles of pembrolizumab (200 mg IV every 3 weeks) in combination with carboplatin (AUC 6 mg/mL/min IV every 3 weeks) and either paclitaxel (200 mg/m² IV every 3 weeks) or nab-paclitaxel (100 mg/m² IV on days 1, 8, and 15 of each 21-day cycle).[3][12]

  • Randomization: Patients without disease progression after the induction phase are randomized 1:1 to one of two maintenance arms.

  • Maintenance Phase:

    • Arm A (Experimental): Pembrolizumab (200 mg IV every 3 weeks) plus Sacituzumab Tirumotecan.

    • Arm B (Control): Pembrolizumab (200 mg IV every 3 weeks).[3]

Primary Endpoint: Overall Survival (OS).[3]

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DOR), and Safety.

MK-2870-023 (TroFuse-023) Experimental Workflow Screening Patient Screening (Metastatic Squamous NSCLC) Induction Induction Phase (4 cycles): Pembrolizumab + Carboplatin + (Paclitaxel or Nab-paclitaxel) Screening->Induction Assessment1 Disease Assessment Induction->Assessment1 Randomization Randomization (1:1) Assessment1->Randomization No Progression ArmA Maintenance Arm A: Pembrolizumab + Sacituzumab Tirumotecan Randomization->ArmA ArmB Maintenance Arm B: Pembrolizumab Randomization->ArmB FollowUp Follow-up for OS, PFS, etc. ArmA->FollowUp ArmB->FollowUp

MK-2870-023 (TroFuse-023) Experimental Workflow

KEYNOTE-407 Trial for Pembrolizumab + Chemotherapy

The KEYNOTE-407 trial was a Phase 3, randomized, double-blind, placebo-controlled study that established the efficacy of pembrolizumab plus chemotherapy as a first-line treatment for metastatic squamous NSCLC.[5][6]

Treatment Protocol:

  • Experimental Arm: Pembrolizumab (200 mg every 3 weeks for up to 35 cycles) plus carboplatin and either paclitaxel or nab-paclitaxel for 4 cycles.

  • Control Arm: Placebo every 3 weeks for up to 35 cycles plus carboplatin and either paclitaxel or nab-paclitaxel for 4 cycles.[5]

Conclusion

Sacituzumab Tirumotecan represents a promising novel therapeutic strategy for NSCLC by targeting TROP2. The ongoing MK-2870-023 trial will be pivotal in determining its role as a maintenance therapy in combination with pembrolizumab for metastatic squamous NSCLC. The data from this trial, once available, will allow for a direct and comprehensive comparison with the current standard of care. This guide provides a framework for understanding the rationale behind this investigational agent and the design of its validating clinical trial.

References

A Systematic Review of Lecanemab's Efficacy and Safety in Early Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Lecanemab with other anti-amyloid therapies, supported by experimental data.

This guide provides a systematic review of the efficacy and safety of Lecanemab, a humanized monoclonal antibody for the treatment of early Alzheimer's disease. It offers a comparative analysis with other anti-amyloid antibodies, Donanemab and Aducanumab, and is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams of the drug's mechanism of action and a representative clinical trial workflow are also provided.

Comparative Efficacy of Anti-Amyloid Therapies

The efficacy of Lecanemab and its alternatives has been evaluated in several key clinical trials. The primary measure of cognitive and functional decline is often the Clinical Dementia Rating-Sum of Boxes (CDR-SB), with a lower score indicating less decline.

DrugClinical TrialPrimary EndpointKey Efficacy Results
Lecanemab CLARITY AD (Phase 3)Change from baseline in CDR-SB at 18 months-0.45 difference vs. placebo (27% slowing of decline)[1][2]
Donanemab TRAILBLAZER-ALZ 2 (Phase 3)Change from baseline in iADRS at 18 months35% slowing of decline in patients with intermediate tau levels[3][4]
Aducanumab EMERGE (Phase 3)Change from baseline in CDR-SB at 78 weeks-0.39 difference vs. placebo (22% slowing of decline)[5][6]
Aducanumab ENGAGE (Phase 3)Change from baseline in CDR-SB at 78 weeksNo statistically significant difference vs. placebo[5][6]

Comparative Safety of Anti-Amyloid Therapies

A primary safety concern with anti-amyloid therapies is the incidence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as cerebral edema (ARIA-E) or microhemorrhages and hemosiderin deposits (ARIA-H).

DrugClinical TrialIncidence of ARIA-EIncidence of ARIA-HOther Common Adverse Events
Lecanemab CLARITY AD12.6%[7]17.3%[8]Infusion-related reactions (26.4%), Headache (11.1%)[7]
Donanemab TRAILBLAZER-ALZ 224.0% (6.1% symptomatic)[3][9]31.4%[3]Infusion-related reactions[9]
Aducanumab EMERGE & ENGAGE (high dose)35.0%[10]19.0% (microhemorrhage), 15.0% (superficial siderosis)Headache, Confusion, Dizziness, Nausea[11]

Mechanism of Action: Targeting Amyloid-Beta

Lecanemab, Donanemab, and Aducanumab are all monoclonal antibodies that target amyloid-beta (Aβ) peptides, which are believed to be a key initiator in the pathology of Alzheimer's disease. However, they exhibit different binding preferences for the various forms of Aβ aggregates.

Lecanemab preferentially binds to soluble Aβ protofibrils, which are considered to be the most neurotoxic species.[12][13] This early intervention in the amyloid cascade is thought to prevent the formation of larger, insoluble plaques and mitigate downstream neurodegeneration. Donanemab, on the other hand, targets a modified form of beta-amyloid called N3pG, which is present in established amyloid plaques.[14][15] Its mechanism focuses on clearing existing plaque burden. Aducanumab binds to aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils that constitute the plaques.[16][17]

Anti-Amyloid Antibody Mechanism of Action cluster_amyloid_cascade Amyloid-Beta Cascade cluster_antibodies Therapeutic Intervention APP Amyloid Precursor Protein (APP) Monomers Aβ Monomers APP->Monomers Protofibrils Soluble Aβ Protofibrils (Neurotoxic) Monomers->Protofibrils Plaques Insoluble Aβ Plaques Protofibrils->Plaques Neuron Neuron Protofibrils->Neuron High Neurotoxicity N3pG N3pG Aβ (in Plaques) Plaques->N3pG Plaques->Neuron Neurotoxicity Lecanemab Lecanemab Lecanemab->Protofibrils Targets Donanemab Donanemab Donanemab->N3pG Targets Aducanumab Aducanumab Aducanumab->Protofibrils Targets Aducanumab->Plaques Targets

Mechanism of Action of Anti-Amyloid Antibodies.

Experimental Protocols

The clinical trials for these therapies share similar foundational designs, focusing on patients with early symptomatic Alzheimer's disease, including mild cognitive impairment (MCI) and mild dementia, with confirmed amyloid pathology.

CLARITY AD (Lecanemab) : This was a global, multicenter, double-blind, placebo-controlled, parallel-group Phase 3 study.[2]

  • Participants : 1,795 participants aged 50 to 90 years with early Alzheimer's disease.

  • Intervention : Intravenous infusion of Lecanemab (10 mg/kg) or placebo every two weeks for 18 months.

  • Primary Outcome : Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).

  • Key Secondary Outcomes : Change in amyloid burden on PET scans, Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[1]

CLARITY AD Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (18 Months) cluster_assessment Assessment & Follow-up Screening Screening of Patients (Ages 50-90, Early AD) Confirmation Confirmation of Amyloid Pathology (PET/CSF) Screening->Confirmation Enrollment Enrollment of 1,795 Participants Confirmation->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Lecanemab_Arm Lecanemab (10 mg/kg IV) Every 2 Weeks Randomization->Lecanemab_Arm Placebo_Arm Placebo IV Every 2 Weeks Randomization->Placebo_Arm FollowUp Regular Follow-up Assessments Lecanemab_Arm->FollowUp Placebo_Arm->FollowUp Baseline Baseline Assessments (CDR-SB, ADAS-Cog14, etc.) Baseline->FollowUp Endpoint Primary Endpoint Assessment at 18 Months (CDR-SB) FollowUp->Endpoint

Workflow of the CLARITY AD Clinical Trial.

Conclusion

Lecanemab has demonstrated a statistically significant slowing of cognitive and functional decline in patients with early Alzheimer's disease. Its safety profile is comparable to other anti-amyloid therapies, with ARIA being the most notable adverse event. The distinct targeting of soluble Aβ protofibrils by Lecanemab may offer a different therapeutic approach compared to the plaque-focused mechanisms of Donanemab and Aducanumab. Further long-term studies and real-world evidence will be crucial in fully elucidating the clinical benefits and risks of these treatments.

References

Benchmarking DA-023: A Comparative Analysis Against Industry-Standard EAAT2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel Excitatory Amino Acid Transporter 2 (EAAT2) activator, DA-023, against a range of industry-standard EAAT2 activators. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience and neurotherapeutics. The data presented herein is collated from publicly available research, offering an objective analysis to inform discovery and development programs targeting glutamate excitotoxicity.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by EAATs.[1] EAAT2, predominantly expressed on astrocytes, is responsible for the majority of glutamate uptake and is a critical player in preventing the neuronal damage associated with excitotoxicity, a pathological process implicated in numerous neurological disorders.[1] Consequently, the activation of EAAT2 presents a promising therapeutic strategy for conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.

This report benchmarks this compound, a positive allosteric modulator (PAM) of EAAT2, against other known activators with varying mechanisms of action, including other PAMs and compounds that enhance EAAT2 expression through transcriptional or translational upregulation.

Quantitative Performance Analysis

The following table summarizes the key performance metrics for this compound and a selection of industry-standard EAAT2 activators. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with consideration for the different experimental conditions employed.

Compound NameMechanism of ActionEC₅₀Efficacy/Vmax ChangeCell SystemReference
This compound Positive Allosteric Modulator 1.0 ± 0.8 nM 157.3 ± 10.3% efficacy; Increases Vmax COS-7 cells [2]
GT949Positive Allosteric Modulator0.26 ± 0.03 nM~47% increase in VmaxCOS-7 cells[2][3][4][5]
GT951Positive Allosteric Modulator0.8 ± 0.3 nM~75% increase in VmaxCOS-7 cells[4][6][7][8]
GTS467Positive Allosteric Modulator35.1 nMNot specifiedCOS cells[6][8][9][10][11]
GTS511Positive Allosteric Modulator3.8 nMNot specifiedCOS cells[6][8][10][11][12]
LDN/OSU-0212320Translational Activator1.83 ± 0.27 µM (for protein expression)> 6-fold increase in EAAT2 levelsPA-EAAT2 cells[6][8][13][14][15][16]
CeftriaxoneTranscriptional Activator~3.5 µM (for expression increase)Increases EAAT2 expressionPrimary Human Astrocytes
RiluzoleEnhances EAAT2 expression and activityNot specifiedUpregulates GLT-1 levels and activityStriatal Astrocytes

Experimental Protocols

The following is a generalized protocol for a glutamate uptake assay, a common method for assessing the activity of EAAT2 activators. This protocol is based on methodologies described in the cited literature.

Objective: To determine the effect of a test compound on EAAT2-mediated glutamate uptake in a cellular model.

Materials:

  • Cell line expressing EAAT2 (e.g., transfected COS-7 cells or primary astrocytes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-L-glutamate (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture EAAT2-expressing cells in appropriate media and conditions until they reach the desired confluency in multi-well plates.

  • Compound Incubation: On the day of the assay, wash the cells with KRH buffer. Pre-incubate the cells with the test compound at various concentrations for a specified period.

  • Glutamate Uptake: Initiate the uptake reaction by adding KRH buffer containing a known concentration of [³H]-L-glutamate and the test compound.

  • Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter to quantify the amount of [³H]-L-glutamate taken up by the cells.

  • Data Analysis: For dose-response curves, plot the percentage of glutamate uptake relative to a vehicle control against the logarithm of the compound concentration to determine the EC₅₀ value. For kinetic analysis, perform the assay with varying concentrations of [³H]-L-glutamate in the presence and absence of the test compound to determine Vmax and Km values.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in EAAT2 activation and its evaluation, the following diagrams are provided.

EAAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space (Astrocyte) cluster_signaling Regulatory Pathways Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Binds Glutamate_int Glutamate EAAT2->Glutamate_int Transports Na_int 3 Na+ H_int H+ K_int K+ K_int->EAAT2 Counter-transport NFkB NF-κB Transcription Transcription NFkB->Transcription Promotes PKC PKC YB1 YB-1 PKC->YB1 Activates Translation Translation YB1->Translation Enhances Transcription->EAAT2 Increases Expression Translation->EAAT2 Na_ext Na_ext->EAAT2 Co-transport H_ext H_ext->EAAT2 Co-transport K_ext Ceftriaxone Ceftriaxone Ceftriaxone->NFkB Activates LDN_OSU_0212320 LDN/OSU-0212320 LDN_OSU_0212320->PKC Activates DA023 This compound (PAM) DA023->EAAT2 Allosterically Modulates Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment & Uptake cluster_analysis Data Acquisition & Analysis A Seed EAAT2-expressing cells in multi-well plates B Culture cells to desired confluency A->B C Wash cells with buffer B->C D Pre-incubate with test compound (e.g., this compound) C->D E Add [³H]-L-glutamate + test compound D->E F Incubate for defined time E->F G Terminate uptake with ice-cold buffer wash F->G H Lyse cells G->H I Measure radioactivity via scintillation counting H->I J Calculate EC₅₀ and Vmax from dose-response curves I->J

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DA-023

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical compounds. This document provides essential, immediate safety and logistical information for the operational and disposal plans of DA-023, a potent Trk kinase inhibitor. Following these procedural, step-by-step guidelines is critical for ensuring a safe laboratory environment and regulatory compliance.

Summary of Known Properties for this compound (AZ-23)

All quantitative data for this compound (AZ-23) has been summarized in the table below for easy reference and comparison. Handle this compound with care, assuming it possesses hazardous properties.

PropertyValue
CAS Number 915720-21-7
Molecular Formula C₂₀H₂₂ClFN₆O
Molecular Weight 391.83 g/mol
Biological Activity Potent and selective Trk kinase inhibitor
Physical State Solid (likely a powder)
Solubility Soluble in DMSO

Experimental Protocol: Step-by-Step Disposal Procedures

The disposal of investigational compounds like this compound must follow strict protocols to ensure personnel safety and environmental protection.

1. Waste Characterization and Segregation:

  • Do not mix this compound waste with general laboratory trash or other waste streams.[1]

  • Segregate waste into the following categories:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any solid this compound.

    • Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses from contaminated glassware. It is best practice to keep chlorinated and non-chlorinated solvent waste separate.[1]

    • Sharps Waste: Needles, syringes, scalpels, and any other contaminated sharp objects.

2. Containerization and Labeling:

  • Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Use a compatible, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene). The container must be securely capped to prevent leaks or evaporation.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including "this compound (AZ-23, Trk kinase inhibitor)," solvents, and their approximate percentages. The label should also include the date of waste generation, the principal investigator's name, and the laboratory location.[1]

3. Storage and Accumulation:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[1]

  • Adhere to your institution's limits on hazardous waste accumulation times.[1]

4. Disposal:

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Complete all required hazardous waste disposal forms provided by your EHS department.

  • Your EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which will likely involve incineration.[1]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal DA023 This compound Waste Generated Solid Solid Waste (PPE, Labware) DA023->Solid Liquid Liquid Waste (Solutions, Rinses) DA023->Liquid Sharps Sharps Waste (Needles, Syringes) DA023->Sharps SolidContainer Labeled 'Hazardous Waste' Solid Container Solid->SolidContainer LiquidContainer Labeled 'Hazardous Waste' Liquid Container Liquid->LiquidContainer SharpsContainer Labeled 'Hazardous Waste' Sharps Container Sharps->SharpsContainer Storage Designated Secure Storage Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS for Pickup Storage->EHS Documentation Complete Disposal Forms EHS->Documentation Disposal Professional Disposal (e.g., Incineration) Documentation->Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。